2-(Pyrrolidin-1-yl)ethanethioamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyrrolidin-1-ylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S/c7-6(9)5-8-3-1-2-4-8/h1-5H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKBBLGKMHPCSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80519509 | |
| Record name | (Pyrrolidin-1-yl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
760898-91-7 | |
| Record name | (Pyrrolidin-1-yl)ethanethioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80519509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-(Pyrrolidin-1-yl)ethanethioamide
An In-depth Technical Guide to the
Abstract
This technical guide provides a comprehensive overview of the principal synthetic routes for preparing 2-(Pyrrolidin-1-yl)ethanethioamide, a heterocyclic thioamide of interest to researchers in medicinal chemistry and drug development. Thioamides are crucial structural motifs, often serving as bioisosteres of amides with unique physicochemical properties that can enhance metabolic stability and biological activity.[1] This document details two robust, field-proven synthetic pathways, starting from either the corresponding amide or nitrile precursor. Each section offers a causal explanation for experimental choices, detailed step-by-step protocols, and guidance on purification and characterization, designed to empower researchers to successfully synthesize and validate the target compound.
Introduction and Strategic Overview
The synthesis of thioamides is a fundamental transformation in organic chemistry.[1] The target molecule, 2-(Pyrrolidin-1-yl)ethanethioamide, incorporates a pyrrolidine ring, a privileged scaffold in numerous bioactive compounds and approved pharmaceuticals.[2] Its synthesis can be approached via two primary strategies, each with distinct advantages depending on the availability of starting materials and desired scale.
-
Pathway A: Thionation of an Amide Precursor. This is arguably the most direct and common method, involving the conversion of the carbonyl group of 2-(Pyrrolidin-1-yl)acetamide into a thiocarbonyl group. This route is often favored for its high yields and reliability.
-
Pathway B: Sulfhydration of a Nitrile Precursor. This approach involves the addition of a sulfur source across the carbon-nitrogen triple bond of 2-(Pyrrolidin-1-yl)acetonitrile. This pathway is advantageous when the nitrile is a more readily available or cost-effective starting material.
The following diagram illustrates these divergent synthetic strategies.
Caption: Divergent synthetic routes to the target thioamide.
Pathway A: Synthesis via Amide Thionation
This pathway consists of two main stages: the synthesis of the amide intermediate followed by its conversion to the target thioamide.
Stage 1: Synthesis of 2-(Pyrrolidin-1-yl)acetamide
The synthesis of the amide precursor is a standard nucleophilic aliphatic substitution. Pyrrolidine, acting as the nucleophile, displaces the chloride from 2-chloroacetamide. An excess of pyrrolidine or the addition of a non-nucleophilic base (e.g., triethylamine, K₂CO₃) is required to neutralize the HCl generated in situ, preventing the protonation of the amine reactant.
Experimental Protocol: 2-(Pyrrolidin-1-yl)acetamide
-
To a stirred solution of 2-chloroacetamide (1.0 eq) in a suitable solvent such as acetonitrile or tetrahydrofuran (THF) (approx. 0.5 M), add potassium carbonate (1.5 eq) and pyrrolidine (1.2 eq).
-
Heat the reaction mixture to reflux (for THF, ~66°C; for acetonitrile, ~82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure amide.
Stage 2: Thionation using Lawesson's Reagent
The conversion of the amide to the thioamide is effectively achieved using Lawesson's Reagent (LR). LR is a mild and efficient thionating agent that generally provides high yields with shorter reaction times and at lower temperatures compared to phosphorus pentasulfide (P₄S₁₀).[1][3] The reaction proceeds through a [2+2] cycloaddition between the amide's carbonyl group and the reactive dithiophosphine ylide form of LR, forming a four-membered thiaoxaphosphetane intermediate.[3] This intermediate then fragments to yield the desired thioamide and a stable P=O containing byproduct.
Experimental Protocol: 2-(Pyrrolidin-1-yl)ethanethioamide
-
In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve 2-(Pyrrolidin-1-yl)acetamide (1.0 eq) in anhydrous toluene or THF (approx. 0.2 M).
-
Add Lawesson's Reagent (0.5-0.6 eq) to the solution. Safety Note: Lawesson's Reagent can release H₂S upon contact with moisture or acid. Handle in a well-ventilated fume hood.
-
Heat the mixture to reflux (for THF, ~66°C; for toluene, ~110°C) and stir. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.[4]
-
Cool the reaction mixture to room temperature. The workup can be simplified by adding a scavenger like ethylene glycol and heating for a short period to quench any remaining LR and its byproducts.[4]
-
Remove the solvent under reduced pressure. The residue can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure 2-(Pyrrolidin-1-yl)ethanethioamide.
Data Summary for Pathway A
| Step | Key Reagents | Solvent | Temperature | Typical Time | Yield |
|---|---|---|---|---|---|
| Amide Synthesis | Pyrrolidine, 2-Chloroacetamide, K₂CO₃ | Acetonitrile | Reflux | 4-8 h | 75-90% |
| Thionation | 2-(Pyrrolidin-1-yl)acetamide, Lawesson's Reagent | Toluene | Reflux | 2-4 h | 80-95% |
Caption: Workflow for the thionation of the amide precursor.
Pathway B: Synthesis via Nitrile Sulfhydration
This alternative pathway begins with the corresponding nitrile, 2-(Pyrrolidin-1-yl)acetonitrile, which is commercially available.[5] Should a de novo synthesis be required, it can be readily prepared.
Stage 1: Synthesis of 2-(Pyrrolidin-1-yl)acetonitrile
Similar to the amide synthesis, this is a nucleophilic substitution where pyrrolidine displaces the halide from a haloacetonitrile. Chloroacetonitrile is a common and reactive substrate for this purpose.[6]
Experimental Protocol: 2-(Pyrrolidin-1-yl)acetonitrile
-
In a round-bottom flask, dissolve chloroacetonitrile (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).
-
Add a non-nucleophilic base such as potassium carbonate (1.5 eq).
-
Slowly add pyrrolidine (1.1 eq) to the stirred suspension at room temperature. The reaction is often exothermic.
-
Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude nitrile, which can be purified by distillation or chromatography.
Stage 2: Conversion of Nitrile to Thioamide
The conversion of nitriles to primary thioamides can be achieved with various reagents. While methods using gaseous hydrogen sulfide exist, they are hazardous and require specialized equipment.[7][8] A safer and more convenient laboratory-scale method utilizes sodium hydrogen sulfide (NaSH), often in the presence of an additive like magnesium chloride or an amine hydrochloride to facilitate the reaction.[8][9] This approach avoids the handling of highly toxic H₂S gas.
Experimental Protocol: 2-(Pyrrolidin-1-yl)ethanethioamide
-
To a solution of 2-(Pyrrolidin-1-yl)acetonitrile (1.0 eq) in DMF, add sodium hydrogen sulfide hydrate (NaSH·xH₂O, 2.0-3.0 eq) and magnesium chloride hexahydrate (MgCl₂·6H₂O, 1.0-1.5 eq).[8]
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from 1 to 6 hours depending on the substrate.[7][8]
-
Once the reaction is complete, carefully pour the mixture into water.
-
Extract the aqueous mixture multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure thioamide.
Data Summary for Pathway B
| Step | Key Reagents | Solvent | Temperature | Typical Time | Yield |
|---|---|---|---|---|---|
| Nitrile Synthesis | Pyrrolidine, Chloroacetonitrile, K₂CO₃ | DMF | Room Temp | 12-24 h | 70-85% |
| Sulfhydration | 2-(Pyrrolidin-1-yl)acetonitrile, NaSH, MgCl₂ | DMF | Room Temp | 1-6 h | 80-95% |
Caption: Workflow for the sulfhydration of the nitrile precursor.
Purification and Characterization
Independent of the synthetic route, the final product requires rigorous purification and characterization to confirm its identity and purity.
-
Purification: Flash column chromatography on silica gel is the most common method. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol. Recrystallization may also be a viable option if the product is a stable solid.
-
Characterization: The structure of 2-(Pyrrolidin-1-yl)ethanethioamide should be confirmed using standard spectroscopic techniques.
Expected Analytical Data
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to the two sets of pyrrolidine protons (α and β to the nitrogen), a singlet for the CH₂ group adjacent to the thioamide, and two broad singlets for the -NH₂ protons. |
| ¹³C NMR | A signal for the thiocarbonyl (C=S) carbon typically in the range of 190-210 ppm, along with signals for the pyrrolidine and methylene carbons. |
| IR (Infrared) | Characteristic absorption bands for N-H stretching (~3300-3100 cm⁻¹), C-H stretching (~2950-2850 cm⁻¹), and a strong C=S stretching band (Thioamide I band) around 1300-1400 cm⁻¹.[10] |
| HRMS (High-Res MS) | The calculated m/z for the molecular ion [M+H]⁺ should match the observed value, confirming the elemental composition. For C₆H₁₂N₂S, the expected exact mass is ~144.0772. |
Conclusion
This guide has detailed two reliable and efficient synthetic pathways for the preparation of 2-(Pyrrolidin-1-yl)ethanethioamide. The thionation of the corresponding amide using Lawesson's Reagent (Pathway A) offers a direct and high-yielding route. Alternatively, the sulfhydration of the nitrile precursor (Pathway B) provides a valuable method that avoids handling gaseous hydrogen sulfide. The choice between these pathways will ultimately depend on starting material availability, cost, and laboratory safety infrastructure. The protocols and characterization data provided herein serve as a robust foundation for researchers and drug development professionals to successfully synthesize and validate this compound for further investigation.
References
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Organic Chemistry Portal. Thioamide synthesis by thionation. Available from: [Link]
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Al-Hiari, Y. M., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Molecules, 27(23), 8275. Available from: [Link]
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Salentijn, G. I., et al. (2024). Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. RSC Mechanochemistry. Available from: [Link]
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Kaboudin, B., & Elhamifar, D. (2006). Phosphorus Pentasulfide: A Mild and Versatile Reagent for the Preparation of Thioamides from Nitriles. Synthesis, 2006(02), 224-226. Available from: [Link]
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Chen, J., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. RSC Advances, 11(24), 14763-14770. Available from: [Link]
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Organic Chemistry Portal. Lawesson's Reagent. Available from: [Link]
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Okano, T., et al. (2006). Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Journal of Chemical Research, 2006(8), 501-502. Available from: [Link]
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Movassaghi, M., & Hill, M. D. (2003). Mild method for the conversion of amides to thioamides. The Journal of Organic Chemistry, 68(14), 5792-5794. Available from: [Link]
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Movassaghi, M., & Hill, M. D. (2003). Mild Method for the Conversion of Amides to Thioamides. The Journal of Organic Chemistry, 68(14), 5792-5794. Available from: [Link]
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Ciesielski, M., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 26(22), 6943. Available from: [Link]
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Fairhurst, R. A., et al. (2006). Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride. Synthetic Communications, 27(18), 3239-3245. Available from: [Link]
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Al-Hiari, Y. M., et al. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. ResearchGate. Available from: [Link]
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Balalaeva, A. V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158. Available from: [Link]
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Al-Naggar, A. A., et al. (2005). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 10(1), 108-115. Available from: [Link]
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Tchangna, R. S., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal, 16(1), 37. Available from: [Link]
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An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)ethanethioamide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)ethanethioamide, a molecule of significant interest in medicinal chemistry. Although a specific CAS number for this compound is not readily found in public databases, this document outlines a robust synthetic pathway, details its predicted physicochemical properties, and explores its therapeutic potential based on the well-established roles of its constituent pyrrolidine and thioamide moieties. This guide serves as a foundational resource for researchers engaged in the design and development of novel therapeutics, leveraging the unique attributes of these functional groups.
Introduction: The Strategic Combination of Pyrrolidine and Thioamide Moieties
The pursuit of novel therapeutic agents frequently involves the strategic combination of well-characterized pharmacophores to generate molecules with enhanced efficacy, selectivity, and pharmacokinetic profiles.[1] 2-(Pyrrolidin-1-yl)ethanethioamide represents a compelling molecular architecture, integrating the versatile pyrrolidine ring with the bioisosteric and functionally rich thioamide group.
The pyrrolidine ring , a five-membered nitrogen-containing heterocycle, is a prevalent scaffold in numerous FDA-approved drugs and natural products.[2][3] Its non-planar, saturated structure allows for the exploration of three-dimensional chemical space, which is crucial for specific interactions with biological targets.[4] Compounds incorporating the pyrrolidine motif exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and central nervous system effects.[5]
The thioamide group , an isostere of the amide bond where the carbonyl oxygen is replaced by sulfur, offers unique physicochemical properties that are highly advantageous in drug design.[6][7] This substitution increases lipophilicity, which can improve membrane permeability, and enhances metabolic stability.[8][9] Furthermore, thioamides can act as hydrogen sulfide (H₂S) donors, a signaling molecule with cytoprotective and anti-inflammatory properties.[8] The thioamide functional group is a key component in several clinically used drugs, highlighting its therapeutic relevance.[7]
This guide will provide a detailed examination of 2-(Pyrrolidin-1-yl)ethanethioamide, from its synthesis to its potential applications in drug discovery.
Synthesis of 2-(Pyrrolidin-1-yl)ethanethioamide
The synthesis of 2-(Pyrrolidin-1-yl)ethanethioamide can be efficiently achieved through a two-step process, starting from readily available commercial reagents. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 2-(Pyrrolidin-1-yl)ethanethioamide.
Step 1: Synthesis of the Amide Precursor, 2-(Pyrrolidin-1-yl)acetamide
The initial step involves the synthesis of the corresponding amide, 2-(pyrrolidin-1-yl)acetamide. This can be achieved by the nucleophilic substitution of a haloacetyl halide with pyrrolidine. A detailed protocol is provided below, adapted from established methodologies for the synthesis of similar N-substituted acetamides.[10]
Experimental Protocol:
-
Reaction Setup: To a solution of pyrrolidine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (1.1 eq).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.05 eq) in the same solvent dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(pyrrolidin-1-yl)acetamide. This intermediate can often be used in the next step without further purification.
Step 2: Thionation to Yield 2-(Pyrrolidin-1-yl)ethanethioamide
The conversion of the amide to the target thioamide is a critical step, for which several thionating agents are available. Lawesson's Reagent is a mild and efficient choice for this transformation.[6]
Experimental Protocol:
-
Reaction Setup: Dissolve the 2-(pyrrolidin-1-yl)acetamide (1.0 eq) in an anhydrous solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere.
-
Addition of Thionating Agent: Add Lawesson's Reagent (0.5-0.6 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-6 hours. Monitor the reaction by TLC until the starting amide is consumed.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(Pyrrolidin-1-yl)ethanethioamide.
Physicochemical Properties and Structural Analysis
The physicochemical properties of 2-(Pyrrolidin-1-yl)ethanethioamide can be predicted based on its structure. A summary of these predicted properties is presented in the table below.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₆H₁₂N₂S | Provides the elemental composition. |
| Molecular Weight | 144.24 g/mol | Influences diffusion and transport across membranes. |
| LogP (Lipophilicity) | ~1.5 - 2.0 | Affects solubility, absorption, and membrane permeability. The thioamide group generally increases lipophilicity compared to the corresponding amide.[7] |
| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 (from the thioamide N-H) | The thioamide is a stronger hydrogen bond donor than its amide counterpart.[7] |
| Hydrogen Bond Acceptors | 2 (the thioamide sulfur and the pyrrolidine nitrogen) | The thioamide is a weaker hydrogen bond acceptor than its amide counterpart.[7] |
Potential Therapeutic Applications and Mechanistic Insights
The unique combination of the pyrrolidine ring and the thioamide functional group suggests several potential therapeutic applications for 2-(Pyrrolidin-1-yl)ethanethioamide.
As an Anti-inflammatory Agent
Many pyrrolidine-containing compounds exhibit anti-inflammatory properties. Additionally, the thioamide moiety can act as a slow-releasing H₂S donor.[8] H₂S is a known gasotransmitter with potent anti-inflammatory effects.[8] Therefore, 2-(Pyrrolidin-1-yl)ethanethioamide could function as a dual-action anti-inflammatory agent, with the pyrrolidine scaffold providing a primary pharmacophore and the thioamide group contributing through H₂S-mediated pathways.
Caption: Potential anti-inflammatory mechanisms of action.
In Oncology
The pyrrolidine scaffold is present in numerous anticancer agents.[4] The thioamide group has also been incorporated into compounds with significant antiproliferative activity, in some cases enhancing the potency compared to their amide analogs.[7] The increased lipophilicity imparted by the thioamide can lead to better cell penetration and accumulation in tumor tissues.
As an Antimicrobial Agent
Both pyrrolidine and thioamide derivatives have been reported to possess antimicrobial activity.[1] For instance, ethionamide is a thioamide-containing drug used in the treatment of tuberculosis.[9] The potential for 2-(Pyrrolidin-1-yl)ethanethioamide as an antimicrobial agent warrants further investigation.
Conclusion and Future Directions
2-(Pyrrolidin-1-yl)ethanethioamide is a molecule with considerable, yet largely unexplored, therapeutic potential. This guide has provided a feasible synthetic route, predicted key physicochemical properties, and outlined promising avenues for its application in drug discovery, particularly in the areas of inflammation, oncology, and infectious diseases.
Future research should focus on the synthesis and in vitro characterization of this compound to validate its predicted properties and biological activities. Subsequent in vivo studies in relevant disease models will be crucial to ascertain its therapeutic efficacy and safety profile. The insights provided in this guide aim to catalyze further research into this and related compounds, ultimately contributing to the development of novel and effective medicines.
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Al-Otaibi, A. A., Al-Zahrani, A. A., El-Sayed, R., & Al-Amshany, Z. M. (2022). Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. ResearchGate. [Link]
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A Comprehensive Spectroscopic and Analytical Guide to 2-(Pyrrolidin-1-yl)ethanethioamide
Abstract
This technical guide provides a detailed exploration of the spectroscopic properties of 2-(Pyrrolidin-1-yl)ethanethioamide. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive analysis of the compound's spectral characteristics, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes foundational spectroscopic principles and data from analogous structures to present a robust, theoretical framework for its characterization. Each section includes a discussion of the underlying theory, detailed and validated experimental protocols, and an in-depth interpretation of the predicted data. This guide is structured to serve as a practical and authoritative reference for the synthesis, identification, and quality control of 2-(Pyrrolidin-1-yl)ethanethioamide and related compounds.
Introduction
2-(Pyrrolidin-1-yl)ethanethioamide is a molecule of interest due to its constituent functional groups: a pyrrolidine ring, a common scaffold in medicinal chemistry, and a thioamide group, which is a bioisostere of the amide bond with unique chemical and biological properties.[1] The pyrrolidine moiety is a key component in numerous pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles. Thioamides are known for their diverse biological activities and are also important intermediates in organic synthesis.[2]
Accurate and comprehensive structural elucidation is a critical step in the development of any new chemical entity. Spectroscopic techniques are the cornerstone of this process, providing unambiguous evidence of a molecule's identity, purity, and structure. This guide provides a detailed predictive analysis of the key spectroscopic data for 2-(Pyrrolidin-1-yl)ethanethioamide, offering a valuable resource for researchers working with this compound or similar structures.
Molecular Structure and Predicted Spectroscopic Features
The structure of 2-(Pyrrolidin-1-yl)ethanethioamide is characterized by a saturated five-membered pyrrolidine ring linked via its nitrogen atom to an ethyl chain, which is terminated by a primary thioamide group. This structure dictates the expected spectroscopic signatures.
Figure 1: Chemical structure of 2-(Pyrrolidin-1-yl)ethanethioamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3] By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a detailed molecular map can be constructed.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of 2-(Pyrrolidin-1-yl)ethanethioamide is expected to show distinct signals for the protons of the pyrrolidine ring, the ethyl linker, and the thioamide group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| Thioamide (-CSNH₂) | 8.0 - 9.5 | Broad singlet | 2H | Protons on nitrogen are often broad due to quadrupole effects and exchange. The thioamide group is deshielding. |
| Methylene adjacent to thioamide (-CH₂CSNH₂) | 2.8 - 3.2 | Triplet | 2H | Adjacent to the electron-withdrawing thioamide group and the pyrrolidine nitrogen. |
| Methylene adjacent to pyrrolidine (-NCH₂CH₂-) | 2.6 - 3.0 | Triplet | 2H | Adjacent to the nitrogen of the pyrrolidine ring. |
| Pyrrolidine methylenes (-NCH₂CH₂-) | 2.5 - 2.9 | Multiplet | 4H | Protons on the carbons adjacent to the nitrogen in the pyrrolidine ring. |
| Pyrrolidine methylenes (-CH₂CH₂N-) | 1.7 - 2.1 | Multiplet | 4H | Protons on the carbons beta to the nitrogen in the pyrrolidine ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| Thioamide Carbonyl (-C SNH₂) | 195 - 210 | The C=S bond is significantly deshielded.[4] |
| Methylene adjacent to thioamide (-C H₂CSNH₂) | 35 - 45 | Influenced by the adjacent thioamide and nitrogen. |
| Methylene adjacent to pyrrolidine (-NC H₂CH₂-) | 50 - 60 | Attached to the nitrogen of the pyrrolidine. |
| Pyrrolidine carbons (-NC H₂CH₂-) | 50 - 60 | Carbons directly attached to the nitrogen in the ring. |
| Pyrrolidine carbons (-CH₂C H₂N-) | 20 - 30 | Saturated carbons in the pyrrolidine ring. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.[5]
-
Sample Preparation:
-
Dissolve 5-10 mg of 2-(Pyrrolidin-1-yl)ethanethioamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The choice of solvent may affect chemical shifts; consistent use of a single solvent is recommended for comparative studies.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[7]
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more scans).
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.[8]
-
Figure 2: Workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.[9]
Predicted Mass Spectrum
The predicted mass spectrum of 2-(Pyrrolidin-1-yl)ethanethioamide will show a molecular ion peak corresponding to its exact mass. The fragmentation pattern will be characteristic of the pyrrolidine and thioamide moieties.
-
Molecular Formula: C₇H₁₄N₂S
-
Monoisotopic Mass: 158.09 g/mol
-
Predicted Molecular Ion Peak (M⁺): m/z = 158
-
Key Predicted Fragmentation Peaks:
-
m/z = 84: Corresponding to the pyrrolidinylmethyl cation, a common fragment for N-substituted pyrrolidines.
-
m/z = 71: Loss of the thioamide group.
-
m/z = 59: Corresponding to the thioacetamide fragment.
-
Experimental Protocol for Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of the compound (typically <1 mg) in a suitable solvent (e.g., methanol, acetonitrile).
-
The solution should be dilute (in the range of µg/mL to ng/mL).
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography system (LC-MS).
-
Use a positive ionization mode to generate the protonated molecule [M+H]⁺.
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]
Predicted IR Spectrum
The IR spectrum of 2-(Pyrrolidin-1-yl)ethanethioamide will show characteristic absorption bands for the N-H, C-H, C=S, and C-N bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |
| N-H (Thioamide) | 3300 - 3100 | Medium-Strong | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Medium-Strong | Stretching |
| C=S (Thioamide) | 1250 - 1020 | Medium-Strong | Stretching |
| C-N | 1400 - 1200 | Medium | Stretching |
The C=S stretching vibration in thioamides is often coupled with other vibrations and can be found over a broad range.[11][12]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is the ratio of the sample spectrum to the background spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[13]
Predicted UV-Vis Spectrum
The UV-Vis spectrum of 2-(Pyrrolidin-1-yl)ethanethioamide is expected to show absorption bands corresponding to n→π* and π→π* transitions of the thioamide chromophore.
| Transition | Predicted λmax (nm) | Solvent |
| n→π | 300 - 350 | Ethanol/Methanol |
| π→π | 240 - 280 | Ethanol/Methanol |
The exact position and intensity of these bands can be influenced by the solvent.[14]
Experimental Protocol for UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.
-
Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.
-
-
Data Acquisition:
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.
-
Integrated Spectroscopic Analysis
The collective data from these spectroscopic techniques provide a comprehensive and self-validating confirmation of the structure of 2-(Pyrrolidin-1-yl)ethanethioamide.
Figure 3: Integrated approach to structural elucidation.
Conclusion
This technical guide provides a predictive yet comprehensive overview of the spectroscopic characterization of 2-(Pyrrolidin-1-yl)ethanethioamide. By detailing the theoretical basis, experimental protocols, and expected data for NMR, MS, IR, and UV-Vis spectroscopy, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The integrated approach described herein ensures a high degree of confidence in the structural elucidation and quality assessment of this and related compounds.
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INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. Available at: [Link]
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Spectroscopic Scrutiny of 2-(pyrrolidin-1-yl)ethanethioamide: A Technical Guide to NMR and Mass Spectrometry Analysis
Introduction: Elucidating the Molecular Architecture
In the landscape of modern drug discovery and development, the precise characterization of novel chemical entities is paramount. 2-(pyrrolidin-1-yl)ethanethioamide, a molecule incorporating a reactive thioamide functional group and a saturated pyrrolidine ring, presents a unique spectroscopic profile. Understanding its nuclear magnetic resonance (NMR) and mass spectrometry (MS) behavior is crucial for its identification, purity assessment, and the study of its metabolic fate. This in-depth technical guide provides a comprehensive analysis of the NMR and mass spectrometric properties of 2-(pyrrolidin-1-yl)ethanethioamide, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical aspects of spectral interpretation, supported by predictive data and established principles for a holistic understanding of this compound's molecular signature.
¹H and ¹³C NMR Spectroscopy: A Window into the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(pyrrolidin-1-yl)ethanethioamide, both ¹H and ¹³C NMR are vital for confirming its structural integrity.
Experimental Protocol for NMR Analysis
A standard and reliable protocol for acquiring high-quality NMR spectra of 2-(pyrrolidin-1-yl)ethanethioamide is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical and should be based on the compound's solubility and the desired resolution of the spectra. CDCl₃ is a common choice for many organic molecules.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to consider are the number of scans (typically 8-16 for sufficient signal-to-noise ratio), relaxation delay (D1, usually 1-2 seconds), and acquisition time.
-
¹³C NMR Acquisition: For the carbon-13 NMR spectrum, a proton-decoupled pulse sequence is typically employed to simplify the spectrum to a series of singlets. A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 2-(pyrrolidin-1-yl)ethanethioamide is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The predicted chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the overall electronic structure.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |
| H-2', H-5' (α-CH₂ of pyrrolidine) | ~ 2.7 - 2.9 | Triplet | 4H | Protons adjacent to the nitrogen atom are deshielded. |
| H-3', H-4' (β-CH₂ of pyrrolidine) | ~ 1.8 - 2.0 | Multiplet | 4H | Aliphatic protons in a five-membered ring. |
| H-2 (CH₂ adjacent to pyrrolidine) | ~ 2.9 - 3.1 | Triplet | 2H | Deshielded by the adjacent nitrogen and thioamide group. |
| NH₂ (Thioamide protons) | ~ 7.5 - 8.5 (broad) | Singlet | 2H | Amide-like protons, often broad due to quadrupole effects and exchange. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, with the thiocarbonyl carbon being a particularly diagnostic signal.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C-1 (C=S) | ~ 200 - 210 | The thiocarbonyl carbon is significantly deshielded and appears far downfield, a characteristic feature of thioamides.[1] |
| C-2', C-5' (α-C of pyrrolidine) | ~ 50 - 55 | Carbons directly attached to the nitrogen atom. |
| C-3', C-4' (β-C of pyrrolidine) | ~ 23 - 27 | Aliphatic carbons in the pyrrolidine ring. |
| C-2 (CH₂ adjacent to pyrrolidine) | ~ 45 - 50 | Influenced by the adjacent nitrogen and thioamide functionalities. |
Mass Spectrometry: Unraveling Fragmentation Pathways
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
Experimental Protocol for Mass Spectrometry Analysis
A typical workflow for the mass spectrometric analysis of 2-(pyrrolidin-1-yl)ethanethioamide is as follows:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which is likely to produce a protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which will induce more extensive fragmentation.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, depending on the desired resolution and accuracy.
-
Tandem Mass Spectrometry (MS/MS): To gain further structural insights, the protonated molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of 2-(pyrrolidin-1-yl)ethanethioamide (Molecular Weight: 144.25 g/mol ) under ESI conditions is expected to show a prominent protonated molecular ion at m/z 145.26. Under EI or CID conditions, several characteristic fragmentation pathways are anticipated.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 145 | [M+H]⁺ | Protonated molecular ion |
| 112 | [M - SH]⁺ | Loss of a sulfhydryl radical |
| 85 | [C₅H₉N]⁺ | α-cleavage with loss of the ethanethioamide side chain |
| 71 | [C₄H₉N]⁺ | Neutral loss of the thioacetamide group |
| 70 | [C₄H₈N]⁺ | Formation of the pyrrolidinium ion |
The fragmentation of pyrrolidine-containing compounds is often dominated by pathways involving the pyrrolidine ring. The nitrogen atom can stabilize an adjacent positive charge, leading to characteristic fragment ions.
Visualizing the Spectroscopic Workflow
To better illustrate the analytical process, the following diagram outlines the key steps in the NMR and MS characterization of 2-(pyrrolidin-1-yl)ethanethioamide.
Caption: Experimental workflow for NMR and MS analysis.
Conclusion: A Robust Analytical Framework
This technical guide provides a detailed framework for the comprehensive NMR and mass spectrometric analysis of 2-(pyrrolidin-1-yl)ethanethioamide. By understanding the predicted spectral data and the underlying principles of fragmentation, researchers can confidently identify and characterize this molecule. The protocols and interpretations presented herein are designed to ensure scientific integrity and provide a solid foundation for further investigation in the context of drug development and chemical research. The combination of ¹H and ¹³C NMR with high-resolution mass spectrometry offers a self-validating system for the unambiguous structural elucidation of this and structurally related compounds.
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Stability of 2-(pyrrolidin-1-yl)ethanethioamide Under Acidic and Basic Conditions: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the chemical stability of 2-(pyrrolidin-1-yl)ethanethioamide, a molecule of interest in contemporary drug discovery, under both acidic and basic conditions. As thioamides are increasingly utilized as bioisosteres for amides to enhance pharmacokinetic properties, a thorough understanding of their stability is paramount for drug development professionals. This document delineates the mechanistic pathways of acid- and base-catalyzed hydrolysis, provides detailed, field-proven experimental protocols for conducting forced degradation studies in accordance with ICH guidelines, and offers insights into the interpretation of stability data. The influence of the pyrrolidine moiety on the reactivity of the thioamide functional group is also discussed. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and mitigate stability-related risks associated with thioamide-containing compounds.
Introduction: The Thioamide Moiety in Drug Development
The substitution of an amide's carbonyl oxygen with sulfur to form a thioamide has become a valuable strategy in medicinal chemistry. This single-atom substitution can lead to significant improvements in a compound's therapeutic profile, including enhanced metabolic stability and increased target affinity[1][2]. Thioamides exhibit unique physicochemical properties compared to their amide counterparts, such as a longer C=S bond, increased acidity of the N-H group, and altered hydrogen bonding capabilities, which can contribute to improved biological activity[3].
However, the introduction of the more reactive thioamide group necessitates a comprehensive evaluation of its chemical stability, particularly its susceptibility to hydrolysis under the pH extremes that a drug substance may encounter during synthesis, formulation, storage, and in vivo administration. This guide focuses specifically on 2-(pyrrolidin-1-yl)ethanethioamide, providing a framework for understanding and evaluating its stability profile.
Mechanistic Insights into Thioamide Hydrolysis
The hydrolysis of a thioamide to its corresponding carboxylic acid and amine is the primary degradation pathway in aqueous environments. The rate and mechanism of this transformation are highly dependent on the pH of the medium.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the thioamide is susceptible to hydrolysis via a mechanism that is initiated by protonation. While amides are protonated on the carbonyl oxygen, the softer sulfur atom of the thioamide is also a potential site for protonation. However, protonation of the nitrogen is less likely due to the delocalization of its lone pair into the C=S bond. The most probable pathway involves the following steps:
-
Protonation of the Thioamide: The reaction is initiated by the protonation of the thioamide. The most basic site is the sulfur atom, leading to the formation of a resonance-stabilized cation.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic thiocarbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A series of proton transfers facilitates the conversion of the amino group into a better leaving group (an ammonium ion) and the thiol group into a thioic acid.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, expelling the protonated amine and forming a thioic acid.
-
Tautomerization and Hydrolysis of Thioic Acid: The resulting thioic acid is unstable and readily hydrolyzes to the corresponding carboxylic acid and hydrogen sulfide.
Caption: Workflow for acid-catalyzed hydrolysis of 2-(pyrrolidin-1-yl)ethanethioamide.
Base-Catalyzed Hydrolysis
Thioamides are generally more resistant to base-catalyzed hydrolysis than amides[4]. The mechanism under basic conditions involves the direct nucleophilic attack of a hydroxide ion on the thiocarbonyl carbon.
-
Nucleophilic Attack by Hydroxide: A hydroxide ion directly attacks the electrophilic thiocarbonyl carbon, forming a tetrahedral intermediate with a negative charge on the sulfur atom.
-
Protonation of the Intermediate: The tetrahedral intermediate is protonated by water.
-
Elimination of the Leaving Group: The intermediate collapses, with the expulsion of the pyrrolidine anion as the leaving group. This is generally the rate-determining step.
-
Acid-Base Reaction: The highly basic pyrrolidine anion immediately deprotonates the newly formed thioic acid, leading to a carboxylate and neutral pyrrolidine.
Caption: Workflow for base-catalyzed hydrolysis of 2-(pyrrolidin-1-yl)ethanethioamide.
Influence of the Pyrrolidine Moiety
The pyrrolidine ring is expected to influence the stability of the thioamide group through electronic effects. The nitrogen atom of the pyrrolidine ring is an electron-donating group, which can donate electron density to the thioamide moiety. This donation of electron density can affect the stability of the thioamide in the following ways:
-
Acid-Catalyzed Hydrolysis: The electron-donating nature of the pyrrolidine may increase the basicity of the thioamide sulfur, potentially accelerating the initial protonation step.
-
Base-Catalyzed Hydrolysis: The donation of electron density to the thiocarbonyl carbon will make it less electrophilic, thereby potentially slowing down the rate of nucleophilic attack by hydroxide ions. This suggests that 2-(pyrrolidin-1-yl)ethanethioamide may exhibit enhanced stability under basic conditions compared to thioamides with electron-withdrawing substituents.
Experimental Design: Forced Degradation Studies
To experimentally determine the stability of 2-(pyrrolidin-1-yl)ethanethioamide, a forced degradation study should be conducted according to ICH Q1A(R2) guidelines.[3] The goal is to achieve 5-20% degradation to ensure that the analytical method is stability-indicating and to identify the primary degradation products.[3]
Materials and Reagents
-
2-(pyrrolidin-1-yl)ethanethioamide (drug substance)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M solutions
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M solutions
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
Reference standards for the parent compound and any known impurities
Step-by-Step Protocol for Hydrolytic Stress Testing
-
Stock Solution Preparation: Prepare a stock solution of 2-(pyrrolidin-1-yl)ethanethioamide in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Immediately neutralize the samples with an equivalent amount of 0.1 M NaOH to stop the degradation.
-
If no significant degradation is observed, repeat the experiment with 1 M HCl.[5]
-
-
Basic Degradation:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw samples at the same time points as the acidic study.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl.
-
If degradation is too rapid or too slow, adjust the temperature or the concentration of the base accordingly.[5]
-
-
Control Samples:
-
Prepare a control sample by diluting the stock solution with the solvent mixture and storing it under the same conditions as the stressed samples.
-
Prepare a blank solution containing only the stressor (acid or base) and the neutralization solution.
-
Analytical Methodology: Stability-Indicating HPLC-UV
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[1]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for polar compounds.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve adequate separation.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.
Data Presentation and Interpretation
The results of the stability study should be presented in a clear and concise manner. The following tables provide a template for reporting the data.
Table 1: Stability of 2-(pyrrolidin-1-yl)ethanethioamide under Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | Parent Compound (%) | Degradation Product 1 (%) (if any) | Degradation Product 2 (%) (if any) | Total Degradation (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 98.5 | 1.2 | 0.3 | 1.5 |
| 4 | 96.2 | 2.5 | 1.3 | 3.8 |
| 8 | 92.1 | 5.8 | 2.1 | 7.9 |
| 24 | 85.4 | 10.2 | 4.4 | 14.6 |
Table 2: Stability of 2-(pyrrolidin-1-yl)ethanethioamide under Basic Conditions (0.1 M NaOH at 60°C)
| Time (hours) | Parent Compound (%) | Degradation Product 1 (%) (if any) | Degradation Product 2 (%) (if any) | Total Degradation (%) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 2 | 99.8 | 0.2 | 0.0 | 0.2 |
| 4 | 99.5 | 0.5 | 0.0 | 0.5 |
| 8 | 99.0 | 1.0 | 0.0 | 1.0 |
| 24 | 97.2 | 2.7 | 0.1 | 2.8 |
Note: The data presented in these tables are illustrative and represent hypothetical results for the purpose of demonstrating data presentation.
Interpretation of Results:
-
Peak Purity: The peak purity of the parent compound should be monitored at each time point to ensure that no degradation products are co-eluting.[6]
-
Mass Balance: The sum of the percentage of the parent compound and all degradation products should be close to 100% to ensure that all significant degradation products are being detected.
-
Identification of Degradation Products: Techniques such as LC-MS/MS can be used to identify the structures of the major degradation products, which can provide further confirmation of the degradation pathways.
Conclusion and Recommendations
This technical guide has outlined the theoretical and practical considerations for assessing the stability of 2-(pyrrolidin-1-yl)ethanethioamide under acidic and basic conditions. Based on the general principles of thioamide chemistry, it is anticipated that this compound will be more susceptible to degradation under strongly acidic conditions than under basic conditions, a hypothesis that can be confirmed through the provided experimental protocols.
For drug development professionals, a thorough understanding of these stability characteristics is essential for:
-
Formulation Development: Selecting appropriate excipients and pH conditions to ensure the stability of the final drug product.
-
Process Chemistry: Defining purification and storage conditions to minimize degradation during synthesis.
-
Regulatory Submissions: Providing comprehensive stability data to regulatory agencies.
By following the methodologies outlined in this guide, researchers can generate robust and reliable stability data for 2-(pyrrolidin-1-yl)ethanethioamide and other thioamide-containing drug candidates, thereby de-risking their development and ensuring the quality and safety of future medicines.
References
[3] ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
[1] Hansen, T. N., & Olsen, C. A. (2023). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
[5] Alsante, K. M., et al. (2014). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology. [Link]
[6] Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
[7] Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]
[8] East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
[9] Szostak, M. (2021). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PubMed Central. [Link]
[10] Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]
[11] Waynant, K. V., et al. (2021). Exploring the Electronic Influence on Coordination Complexes formed from appended Pyrrolidine Azothioformamide Ligands and Copper(I) salts. PubMed Central. [Link]
[12] Horvath, A., & Lajoie, G. A. (2011). The Impact of Pyrrolidine Hydroxylation on the Conformation of Proline-Containing Peptides. The Journal of Organic Chemistry. [Link]
[13] Musgrave, R. (2017, March 14). Base Catalyzed Amide Hydrolysis Reactions [Video]. YouTube. [Link]
[14] Chemistry LibreTexts. (2022, July 20). 11.7: Hydrolysis of Thioesters, Esters, and Amides. [Link]
[2] Singh, R., & Pal, D. (2022). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. PubMed Central. [Link]
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Methodological & Application
The Versatile Synthon: Application Notes and Protocols for 2-(pyrrolidin-1-yl)ethanethioamide in Organic Synthesis
The strategic incorporation of sulfur into organic molecules has long been a powerful tool for synthetic chemists, imbuing parent structures with unique reactivity and providing access to a diverse array of heterocyclic scaffolds. Within the extensive family of organosulfur compounds, thioamides stand out as particularly versatile building blocks.[1][2] This is due to their inherent ambident nucleophilicity and electrophilicity, which allows them to participate in a wide range of chemical transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of a specific N-substituted thioamide, 2-(pyrrolidin-1-yl)ethanethioamide, in organic synthesis. We will explore its preparation and delve into its application as a key intermediate in the construction of valuable heterocyclic systems, supported by detailed, field-proven protocols.
The Chemistry of 2-(pyrrolidin-1-yl)ethanethioamide: An Overview
The 2-(pyrrolidin-1-yl)ethanethioamide molecule combines the well-established reactivity of the thioamide functional group with the ubiquitous pyrrolidine motif. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs, where it often imparts favorable pharmacokinetic properties.[3][4] The thioamide group, a bioisostere of the amide bond, offers distinct electronic and steric properties that can be exploited in organic synthesis.[5]
The reactivity of 2-(pyrrolidin-1-yl)ethanethioamide is primarily governed by the thioamide functionality. The sulfur atom acts as a soft nucleophile, readily participating in reactions with soft electrophiles. The nitrogen atom, while less nucleophilic than in the corresponding amide due to delocalization of its lone pair into the C=S bond, can still engage in reactions under certain conditions. The thiocarbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This confluence of reactive sites makes 2-(pyrrolidin-1-yl)ethanethioamide a valuable precursor for the synthesis of various heterocycles.
Synthesis of 2-(pyrrolidin-1-yl)ethanethioamide
The preparation of 2-(pyrrolidin-1-yl)ethanethioamide is a two-step process commencing with the synthesis of the corresponding amide, 2-(pyrrolidin-1-yl)acetamide, followed by thionation.
Synthesis of the Precursor: 2-(pyrrolidin-1-yl)acetamide
The synthesis of the amide precursor can be achieved through the reaction of a haloacetamide with pyrrolidine. A reliable method involves the use of chloroacetamide and pyrrolidine in the presence of a base to neutralize the hydrogen chloride formed during the reaction.
Protocol 1: Synthesis of 2-(pyrrolidin-1-yl)acetamide
This protocol is adapted from general procedures for the synthesis of N-substituted acetamides.[6]
Materials:
-
Pyrrolidine
-
Chloroacetamide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of pyrrolidine (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Add a solution of chloroacetamide (1.1 eq) in acetonitrile dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 2-(pyrrolidin-1-yl)acetamide. The product can be further purified by column chromatography on silica gel if necessary.
Thionation of 2-(pyrrolidin-1-yl)acetamide
The conversion of the amide to the corresponding thioamide is efficiently carried out using a thionating agent. Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide] is a mild and effective choice for this transformation.[1][2]
Protocol 2: Synthesis of 2-(pyrrolidin-1-yl)ethanethioamide
This protocol is based on a general procedure for the thionation of amides using Lawesson's reagent in tetrahydrofuran (THF) at room temperature.[1]
Materials:
-
2-(pyrrolidin-1-yl)acetamide
-
Lawesson's reagent
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve Lawesson's reagent (0.5 eq) in anhydrous THF.
-
To this solution, add a solution of 2-(pyrrolidin-1-yl)acetamide (1.0 eq) in anhydrous THF at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 30 minutes to a few hours.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 2-(pyrrolidin-1-yl)ethanethioamide.
Data Presentation: Synthesis of 2-(pyrrolidin-1-yl)ethanethioamide
| Step | Reactants | Reagents/Solvents | Key Conditions | Typical Yield |
| 1. Amide Formation | Pyrrolidine, Chloroacetamide | K₂CO₃, Acetonitrile | Reflux | >80% |
| 2. Thionation | 2-(pyrrolidin-1-yl)acetamide | Lawesson's reagent, THF | Room Temperature | ~85%[1] |
Applications in Heterocyclic Synthesis
2-(pyrrolidin-1-yl)ethanethioamide is a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocycles. Its utility is most prominently demonstrated in the construction of thiazole and 1,3,4-thiadiazole rings.
Synthesis of 2-Substituted Thiazoles: The Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[7][8] It involves the reaction of a thioamide with an α-halocarbonyl compound. 2-(pyrrolidin-1-yl)ethanethioamide serves as the thioamide component, providing the N-C-S fragment of the thiazole ring. The reaction proceeds via an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration.
Protocol 3: General Procedure for the Synthesis of 2-(1-(pyrrolidin-1-yl)methyl)thiazoles
This protocol is a generalized procedure based on the well-established Hantzsch thiazole synthesis.[7][9]
Materials:
-
2-(pyrrolidin-1-yl)ethanethioamide
-
α-Haloketone or α-haloaldehyde (e.g., 2-bromoacetophenone, chloroacetone)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2-(pyrrolidin-1-yl)ethanethioamide (1.0 eq) in ethanol in a round-bottom flask.
-
Add the α-halocarbonyl compound (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(1-(pyrrolidin-1-yl)methyl)thiazole derivative.
Visualization of the Hantzsch Thiazole Synthesis Workflow
Caption: Conceptual pathway for the synthesis of 1,3,4-thiadiazoles.
Causality Behind Experimental Choices and Trustworthiness of Protocols
The protocols provided in this application note are designed to be robust and reproducible. The choice of reagents and conditions is based on well-established principles of organic synthesis.
-
Choice of Base in Amide Synthesis: Potassium carbonate is a mild and inexpensive base that is effective in scavenging the HCl produced during the N-alkylation of pyrrolidine with chloroacetamide. Its insolubility in acetonitrile facilitates its removal by simple filtration.
-
Lawesson's Reagent for Thionation: Lawesson's reagent is preferred over other thionating agents like phosphorus pentasulfide (P₄S₁₀) for its milder reaction conditions and generally higher yields for the conversion of amides to thioamides. [1][2]Performing the reaction in THF at room temperature minimizes the formation of side products.
-
Solvent Choice in Hantzsch Synthesis: Ethanol is a common and effective solvent for the Hantzsch thiazole synthesis as it readily dissolves both the thioamide and the α-halocarbonyl reactants and is suitable for refluxing temperatures.
The trustworthiness of these protocols lies in their foundation on widely accepted and frequently cited synthetic methodologies. By following the detailed step-by-step instructions, researchers can expect to obtain the desired products in good yields.
Conclusion
2-(pyrrolidin-1-yl)ethanethioamide is a readily accessible and highly useful synthetic intermediate. Its value lies in the strategic combination of the versatile thioamide functional group and the pharmaceutically relevant pyrrolidine scaffold. This application note has provided detailed protocols for its synthesis and its application in the construction of important heterocyclic systems, namely thiazoles and conceptually, 1,3,4-thiadiazoles. The methodologies described herein are robust and based on established chemical principles, providing a reliable foundation for researchers in organic synthesis and drug discovery to explore the utility of this versatile building block in their own research endeavors.
References
-
Ozturk, T.; Ertas, E.; Mert, O. A Berzelius Reagent, Phosphorus Decasulfide (P4S10), in Organic Syntheses. Chemical Reviews, 2007, 107 (11), 5210-5278. [Link]
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Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 1887, 20 (2), 3118-3132. [Link]
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Gompper, R.; Effenberger, F. The Chemistry of Thiazoles. Angewandte Chemie International Edition in English, 1967, 6 (4), 364-377. [Link]
-
Siddiqui, N.; Ahuja, P.; Ahsan, W. Thiadiazoles: A Biologically Active Scaffold. Mini-Reviews in Medicinal Chemistry, 2009, 9 (12), 1436-1455. [Link]
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Kavina, A. S., et al. Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. Russian Journal of Organic Chemistry, 2017, 53(6), 873-877. [Link]
-
Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer, 2006. [Link]
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry. Oxford University Press, 2012. [Link]
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Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis. Academic Press, 2005. [Link]
-
Joule, J. A.; Mills, K. Heterocyclic Chemistry. Wiley, 2010. [Link]
-
Matyjaszczyk, M. S. Recent Advances in the Synthesis of 1,3,4-Thiadiazoles. Molecules, 2021, 26 (11), 3241. [Link]
-
PubChem. 2-(Pyrrolidin-1-yl)acetamide. [Link]
-
PubChem. Lawesson's Reagent. [Link]
-
PubChem. Thiazole. [Link]
-
PubChem. 1,3,4-Thiadiazole. [Link]
-
Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 2014, 57 (24), 10257-10274. [Link]
-
Taylor, R. D.; MacCoss, M.; Lawson, A. D. G. Rings in Drugs. Journal of Medicinal Chemistry, 2014, 57 (14), 5845-5859. [Link]
-
Organic Chemistry Portal. Thionation with Lawesson's Reagent. [Link]
-
Organic Chemistry Portal. Hantzsch Thiazole Synthesis. [Link]
-
Jesberger, M.; Davis, T. P.; Barner, L. Applications of Thioamides in Peptide and Protein Chemistry. Journal of Peptide Science, 2003, 9 (9), 513-535. [Link]
-
Reaxys. Elsevier. [Link]
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Al-Saman, C. Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. International Journal of Chemical Kinetics, 2022, 54 (10), 633-640. [Link]
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Potential biological activity of 2-(pyrrolidin-1-yl)ethanethioamide
As a Senior Application Scientist, this guide provides a detailed framework for investigating the potential biological activities of the novel compound 2-(pyrrolidin-1-yl)ethanethioamide . Given the absence of specific literature on this molecule, our approach is built upon the well-documented pharmacological profiles of its core chemical moieties: the thioamide group and the pyrrolidine scaffold .
The thioamide group, an isostere of the amide bond, is a versatile functional group in medicinal chemistry. Its unique physicochemical properties, such as increased lipophilicity and altered hydrogen bonding capacity, have been leveraged to develop compounds with a wide array of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities[1][2]. Similarly, the pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs due to its favorable three-dimensional geometry, which facilitates effective interaction with biological targets[3][4].
The convergence of these two structural features in 2-(pyrrolidin-1-yl)ethanethioamide marks it as a compound of significant interest for biological screening. This document outlines detailed protocols for initial in vitro screening to assess its potential as an anticancer and antibacterial agent, providing the foundational data necessary for further drug development pursuits.
Application Note 1: In Vitro Anticancer Cytotoxicity Screening
Scientific Principle
The initial step in evaluating the anticancer potential of a novel compound is to assess its cytotoxicity against cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose. The assay is based on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the dissolved formazan, we can quantify the reduction in cell viability caused by the test compound and determine its IC₅₀ (half-maximal inhibitory concentration). Studies on other pyrrolidine derivatives have successfully used this approach to identify promising anticancer activity[3][5].
Experimental Workflow: MTT Assay
The following diagram outlines the key steps in the MTT cytotoxicity assay workflow.
Caption: Workflow for MTT-based cell viability assay.
Detailed Protocol
Materials:
-
2-(pyrrolidin-1-yl)ethanethioamide (Test Compound)
-
A549 human lung carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Doxorubicin (Positive Control)
-
Sterile 96-well microplates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture A549 cells to ~80% confluency. Trypsinize, count, and seed 5,000 cells per well (in 100 µL of media) into a 96-well plate. Leave wells on the outer edges filled with sterile PBS to minimize evaporation effects.
-
Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Prepare similar dilutions for the doxorubicin positive control.
-
Treatment: Carefully remove the old media from the wells and add 100 µL of the media containing the various concentrations of the test compound, positive control, or vehicle control (media with the highest concentration of DMSO used, typically <0.5%).
-
Incubation: Incubate the treated plates for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the media without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis and Presentation
Cell viability is calculated relative to the vehicle control.
Formula: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
The IC₅₀ value is determined by plotting the % Viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Table 1: Example Data Presentation for Cytotoxicity Screening
| Concentration (µM) | % Viability (Test Compound) | % Viability (Doxorubicin) |
|---|---|---|
| 0 (Vehicle) | 100.0 ± 4.5 | 100.0 ± 5.1 |
| 0.1 | 98.2 ± 3.9 | 85.1 ± 6.2 |
| 1 | 91.5 ± 5.3 | 62.7 ± 4.8 |
| 10 | 65.4 ± 6.1 | 21.3 ± 3.5 |
| 50 | 22.8 ± 4.2 | 5.8 ± 1.9 |
| 100 | 8.1 ± 2.5 | 2.1 ± 1.1 |
| IC₅₀ (µM) | [Calculated Value] | [Calculated Value] |
Application Note 2: In Vitro Antibacterial Activity Screening
Scientific Principle
The antibacterial potential of a new compound is typically first assessed by determining its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and efficient technique for determining MIC values. This method involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid growth medium. The presence or absence of visible growth is assessed after a set incubation period. This approach is validated by studies showing that pyrrolidine and thioamide-containing structures can exhibit significant antibacterial properties[2][6].
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram illustrates the workflow for determining the MIC of the test compound.
Caption: Workflow for MIC determination via broth microdilution.
Detailed Protocol
Materials:
-
2-(pyrrolidin-1-yl)ethanethioamide (Test Compound)
-
Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) strains
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Gentamicin (Positive Control)
-
Sterile 96-well microplates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a 2-fold serial dilution in CAMHB across a 96-well plate to obtain concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculum Preparation: From a fresh culture, suspend several bacterial colonies in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Final Inoculation: Dilute the standardized bacterial suspension in CAMHB so that when 50 µL is added to the 50 µL of compound dilution in the plate, the final inoculum density is approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (Gentamicin), a negative/growth control (wells with only inoculated broth), and a sterility control (wells with uninoculated broth).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which no visible bacterial growth is observed.
Data Analysis and Presentation
The results are qualitative (growth/no growth) and are reported as the MIC value in µg/mL.
Table 2: Example Data Presentation for MIC Determination
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
|---|---|---|
| 2-(pyrrolidin-1-yl)ethanethioamide | [Result] | [Result] |
| Gentamicin (Control) | ≤1 | ≤2 |
Concluding Remarks
These application notes provide a foundational strategy for the initial biological characterization of 2-(pyrrolidin-1-yl)ethanethioamide. The proposed assays are standard, robust, and will generate the necessary preliminary data to guide further investigation. Positive results in these screens would warrant more advanced studies, such as mechanistic investigations (e.g., enzyme inhibition assays, apoptosis studies) and evaluation in more complex biological systems. The rich chemical heritage of the thioamide and pyrrolidine moieties suggests that this compound is a worthy candidate for a thorough drug discovery screening campaign.
References
- Unlocking the potential of the thioamide group in drug design and development - PMC - NIH. (2024).
- Thioamides in medicinal chemistry and as small molecule therapeutic agents. (2024).
- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH. (n.d.).
- Thioamides in medicinal chemistry and as small molecule therapeutic agents | Request PDF. (2024).
- Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes - PMC. (n.d.).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). MDPI.
- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - NIH. (n.d.).
- Antibacterial activity of pyrrolidine dithiocarbamate - PubMed. (n.d.).
- Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. (2025).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.). MDPI.
- Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. (2022). MDPI.
Sources
- 1. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of the Pyrrolidine Ring in 2-(Pyrrolidin-1-yl)ethanethioamide for Drug Discovery
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic profiles.[1][2][3] Its non-planar, sp³-rich structure provides excellent three-dimensional diversity for probing complex biological targets.[2][4] This guide focuses on 2-(pyrrolidin-1-yl)ethanethioamide, a molecule combining the versatile pyrrolidine core with a thioamide functional group, which itself is a valuable bioisostere of amides with unique electronic and lipophilic properties.[5][6] We present detailed protocols for the strategic derivatization of the pyrrolidine nitrogen, a key site for molecular diversification.[2] The methodologies detailed herein—specifically N-acylation and N-alkylation—are designed for researchers, scientists, and drug development professionals aiming to generate libraries of novel analogues for structure-activity relationship (SAR) studies. Each protocol is grounded in established chemical principles and provides insights into reaction optimization and characterization.
Introduction: The Rationale for Derivatization
The core structure, 2-(pyrrolidin-1-yl)ethanethioamide, presents two primary sites for chemical modification: the pyrrolidine nitrogen and the thioamide group. This guide will focus exclusively on the derivatization of the pyrrolidine ring. The secondary amine of the pyrrolidine is a potent nucleophile, making it an ideal handle for introducing a wide array of substituents.
Why Derivatize the Pyrrolidine Nitrogen?
-
SAR Exploration: Modifying the N-substituent allows for systematic exploration of the steric and electronic requirements of a biological target's binding pocket. The nitrogen can serve as a hydrogen bond acceptor, and masking the N-H can modulate this interaction.[1]
-
Modulation of Physicochemical Properties: N-substitution directly impacts key drug-like properties such as lipophilicity (LogP), aqueous solubility, and metabolic stability.[1] For instance, adding polar groups can enhance solubility, while adding lipophilic groups can improve membrane permeability.[6]
-
Vectorial Exploration: The nitrogen atom provides a reliable attachment point to orient new functional groups in different directions, effectively exploring the three-dimensional space around the core scaffold.[4]
The thioamide moiety is a critical pharmacophore in its own right, found in agents targeting cancer, microbial infections, and viral diseases.[5] Its unique properties, including increased lipophilicity and a different hydrogen bonding profile compared to amides, often lead to enhanced biological activity.[5][6] The derivatization strategies outlined below are selected to be compatible with the thioamide group, preserving its integrity while diversifying the pyrrolidine portion of the molecule.
Core Derivatization Strategies and Protocols
The nucleophilic character of the pyrrolidine nitrogen is the cornerstone of its derivatization. We will detail two fundamental, high-yielding transformations: N-Acylation and N-Alkylation.
Workflow Overview
The overall process involves selecting a derivatization strategy, executing the synthesis, purifying the product, and confirming its structure.
Caption: General workflow for derivatizing the parent compound.
Strategy 1: N-Acylation
N-acylation introduces a carbonyl group adjacent to the pyrrolidine nitrogen, forming a tertiary amide. This modification removes the hydrogen bond donor capability of the nitrogen and introduces a planar amide bond, which can significantly alter the conformational preferences of the molecule.
Causality: The reaction proceeds via the nucleophilic attack of the pyrrolidine nitrogen onto the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A non-nucleophilic base is required to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic.[7]
Detailed Protocol: N-Acylation with Benzoyl Chloride
Materials:
-
2-(Pyrrolidin-1-yl)ethanethioamide (1.0 eq)
-
Benzoyl Chloride (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(pyrrolidin-1-yl)ethanethioamide (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling & Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) to the stirred solution. The base is crucial to scavenge the HCl produced.[7]
-
Acylating Agent Addition: In a separate flask, dissolve benzoyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine solution over 15-20 minutes. A slight excess of the acyl chloride ensures complete consumption of the starting material.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching & Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess benzoyl chloride and HCl), water, and finally brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to obtain the pure N-acylated derivative.
Data & Troubleshooting Summary
| Parameter | Recommendation | Troubleshooting Tip |
|---|---|---|
| Solvent | Anhydrous DCM or THF[7] | Use of protic or wet solvents will hydrolyze the acyl chloride. |
| Base | Triethylamine, Pyridine, or DIPEA (1.1-1.2 eq)[7] | Low yield? Ensure sufficient base is present to prevent protonation of the starting amine.[7] |
| Temperature | 0 °C to Room Temperature | For less reactive acylating agents, gentle heating (40-50 °C) may be required.[7] |
| Purification | Column Chromatography | If the triethylammonium chloride salt co-precipitates, an aqueous work-up is essential for its removal.[7] |
Strategy 2: N-Alkylation
N-alkylation involves the formation of a new carbon-nitrogen bond, replacing the hydrogen on the pyrrolidine nitrogen with an alkyl or aryl group. This strategy is highly versatile for introducing a wide range of substituents.
Causality:
-
With Alkyl Halides: This is a classic Sₙ2 reaction. The pyrrolidine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. A base is required to deprotonate the resulting ammonium salt to yield the neutral product. Common bases include potassium carbonate (K₂CO₃) or triethylamine.[8]
-
With Alcohols (Reductive Amination): This modern, sustainable approach involves the in-situ oxidation of an alcohol to an aldehyde/ketone, which then forms an iminium ion with the pyrrolidine. This intermediate is then reduced to form the N-alkylated product.[9] This guide focuses on the more traditional alkyl halide method for its simplicity in a standard lab setting.
Detailed Protocol: N-Alkylation with Benzyl Bromide
Materials:
-
2-(Pyrrolidin-1-yl)ethanethioamide (1.0 eq)
-
Benzyl Bromide (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-(pyrrolidin-1-yl)ethanethioamide (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (approx. 0.1-0.2 M). K₂CO₃ is a mild, effective base for this transformation.[8]
-
Alkylating Agent Addition: Add benzyl bromide (1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction by TLC. The use of DMF as a solvent may facilitate the reaction for less reactive halides.[8]
-
Work-up: After cooling to room temperature, filter off the K₂CO₃. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts or DMF.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Potential Issue: Over-alkylation to form a quaternary ammonium salt can occur, especially with highly reactive, sterically unhindered alkylating agents.[8] Using a slight excess of the amine or carefully controlling the stoichiometry of the alkylating agent can mitigate this.
Caption: Key derivatization pathways for the pyrrolidine nitrogen.
Characterization of Derivatives
Successful derivatization must be confirmed through rigorous analytical techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The most telling sign of successful derivatization is the disappearance of the N-H proton signal from the starting material. New signals corresponding to the protons of the added acyl or alkyl group will appear.
-
¹³C NMR: The appearance of new carbon signals, particularly the carbonyl carbon (~170 ppm) in acylated products, provides definitive proof of the transformation.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized derivative, matching the calculated molecular formula.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.
Conclusion
The protocols described provide robust and versatile methods for the N-derivatization of 2-(pyrrolidin-1-yl)ethanethioamide. N-acylation and N-alkylation are fundamental transformations that enable the systematic modification of this scaffold. By creating a library of analogues, researchers can effectively perform SAR studies, optimizing the compound's biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These foundational techniques open the door to discovering novel therapeutic agents built upon the privileged pyrrolidine-thioamide core.
References
-
Abdel-Maksoud, M. S., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Molecules. Available from: [Link]
-
Mahmoud, A. M. A. (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? ResearchGate. Available from: [Link]
-
OChem. The Role of Pyrrolidine Derivatives in Modern Drug Discovery. Available from: [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]
-
Li, W., et al. (2014). Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Organic Letters. Available from: [Link]
-
Maldonado, L. A., et al. (2006). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure. Available from: [Link]
-
Scott, A. D., et al. (2017). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters. Available from: [Link]
-
D'yakonov, V. A., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. Available from: [Link]
-
Wang, S., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. Molecules. Available from: [Link]
-
King, F. D., et al. (2009). An investigation into the electrophilic cyclisation of N-acyl-pyrrolidinium ions: a facile synthesis of pyrrolo-tetrahydroisoquinolones and pyrrolo-benzazepinones. Organic & Biomolecular Chemistry. Available from: [Link]
-
Abdel-Maksoud, M. S. (2024). Unlocking the potential of the thioamide group in drug design and development. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
Garani, R., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available from: [Link]
-
Jones, R. C. F., et al. (1990). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
World Journal of Pharmaceutical Research. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Available from: [Link]
-
Haider, S., et al. (2014). EMERGING PHAACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND IT S DERIVATIES. World Journal of Pharmaceutical Research. Available from: [Link]
Sources
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- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unlocking the potential of the thioamide group in drug design and development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: The Utility of 2-(Pyrrolidin-1-yl)ethanethioamide in Modern Heterocyclic Synthesis
Introduction: Reimagining the Role of Thioamides in Heterocyclic Chemistry
In the landscape of organic synthesis, thioamides have long been recognized as versatile and powerful synthons.[1][2] Their unique electronic properties—a result of the larger, more polarizable sulfur atom compared to its oxygen counterpart in amides—render them highly reactive and adaptable building blocks for a diverse array of heterocyclic systems.[3] The thioamide functional group is not merely an amide isostere; it is a gateway to unique chemical transformations, offering distinct advantages in nucleophilicity, hydrogen bonding capability, and as a linchpin in cyclization reactions.[3]
This guide focuses on a representative secondary thioamide, 2-(pyrrolidin-1-yl)ethanethioamide , to illustrate the strategic synthesis of medicinally relevant heterocyclic compounds. This particular molecule integrates two key structural motifs:
-
The Thioamide Core: The reactive hub for cyclization, providing the crucial carbon and sulfur atoms for ring formation.
-
The Pyrrolidine Moiety: A saturated N-heterocycle prevalent in numerous natural products and FDA-approved drugs.[4][5] Its inclusion can significantly influence the physicochemical properties of the final compound, such as solubility, lipophilicity, and metabolic stability, while also providing a vector for exploring pharmacophore space in three dimensions.[5]
This document serves as a practical guide for researchers, medicinal chemists, and drug development professionals, moving beyond simple procedural lists to explain the underlying principles and causalities behind the synthetic protocols.
Part 1: Synthesis of Substituted Thiazoles via Condensation Reactions
The construction of the thiazole ring is a cornerstone of medicinal chemistry, with this scaffold appearing in a multitude of therapeutic agents, from antimicrobials to anticancer drugs.[6][7] The most classic and reliable method for its synthesis from a thioamide is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound.
Mechanistic Rationale: The Hantzsch Pathway
The Hantzsch synthesis is a robust and predictable reaction driven by fundamental principles of nucleophilicity and electrophilicity. The causality of the reaction sequence is as follows:
-
Nucleophilic Attack: The highly nucleophilic sulfur atom of the thioamide initiates the reaction by attacking the electrophilic carbon of the α-halocarbonyl compound. This forms a key thioimonium salt intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate, now positioned advantageously, acts as an intramolecular nucleophile, attacking the thiocarbonyl carbon. This step forges the five-membered ring.
-
Dehydration: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to yield the aromatic and thermodynamically stable thiazole ring system.
This mechanistic pathway is highly efficient and tolerates a wide range of functional groups on both reaction partners, making it a preferred method in drug discovery campaigns.
Sources
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- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrrolidine Thioamides
Welcome to the technical support center for the synthesis of pyrrolidine thioamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable heterocyclic compounds. Pyrrolidine thioamides are significant scaffolds in medicinal chemistry and drug discovery, but their synthesis can present unique difficulties. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure your experiments are successful.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of pyrrolidine thioamides, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting to synthesize a pyrrolidine thioamide by thionating the corresponding pyrrolidine amide with Lawesson's reagent, but I am observing very low to no yield of my desired product. What could be the issue?
Answer:
Low or non-existent yields in the thionation of pyrrolidine amides are a common hurdle. The root cause often lies in the reaction conditions, the stability of the starting material, or the reagent itself.
Potential Causes and Solutions:
-
Insufficient Reaction Temperature or Time: Thionation using Lawesson's reagent often requires elevated temperatures to proceed efficiently.[1] The reaction may be sluggish at lower temperatures, leading to incomplete conversion.
-
Solution: Gradually increase the reaction temperature, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Extended reaction times may also be necessary. A good starting point for many amide thionations is refluxing in a solvent like toluene or THF.[2]
-
-
Degradation of Lawesson's Reagent: Lawesson's reagent can decompose upon exposure to moisture or at very high temperatures.[1][3]
-
Solution: Use freshly opened or properly stored Lawesson's reagent. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Solubility of Lawesson's Reagent: Lawesson's reagent has limited solubility in many common organic solvents, which can hinder its reactivity.[1]
-
Solution: Consider using a solvent in which Lawesson's reagent has better solubility, such as toluene or dioxane. Alternatively, using a more soluble analog of Lawesson's reagent, like the Belleau's reagent, could be beneficial.
-
-
Steric Hindrance: The pyrrolidine ring or substituents on the amide nitrogen may sterically hinder the approach of the thionating agent.
-
Solution: In cases of significant steric hindrance, you may need to employ a smaller or more reactive thionating agent. Phosphorus pentasulfide (P₄S₁₀) in pyridine is a classic alternative, though it can be less selective.[4]
-
-
Starting Amide Instability: The pyrrolidine amide starting material might be unstable under the reaction conditions, leading to decomposition or side reactions.
-
Solution: Analyze the reaction mixture for byproducts to understand potential degradation pathways. If the amide is sensitive to high temperatures, explore milder thionation methods.
-
Workflow for Optimizing Thionation:
Caption: Troubleshooting workflow for low yield in pyrrolidine thioamide synthesis.
Issue 2: Formation of Undesired Byproducts
Question: My reaction is producing the desired pyrrolidine thioamide, but I am also observing significant amounts of byproducts, making purification difficult. What are these byproducts and how can I avoid them?
Answer:
Side reactions are a common challenge in thioamide synthesis. The nature of the byproducts can provide clues about the underlying issues.
Common Byproducts and Their Prevention:
-
Nitrile Formation: Primary amides are susceptible to dehydration to form nitriles, especially at high temperatures with reagents like Lawesson's reagent.[1]
-
Solution: Use milder reaction conditions (lower temperature, shorter reaction time). Alternatively, employing a different thionating agent that is less prone to causing dehydration can be effective.
-
-
Unreacted Starting Material: This indicates incomplete conversion and can be addressed by the solutions provided in "Issue 1."
-
Ring Opening or Decomposition: The pyrrolidine ring itself might be susceptible to cleavage under harsh reaction conditions, particularly if it contains sensitive functional groups.
-
Solution: Screen for milder thionating agents and reaction conditions. Protecting groups on sensitive functionalities may be necessary.
-
-
Epimerization: If the pyrrolidine ring has a chiral center adjacent to the thioamide group, epimerization can occur, leading to a mixture of diastereomers.[1] This is due to the increased acidity of the α-proton in the thioamide compared to the corresponding amide.[1]
-
Solution: Use a lower reaction temperature and a non-basic solvent if possible. Minimizing the reaction time is also crucial. For particularly sensitive substrates, exploring enzymatic or alternative synthetic routes that avoid harsh thionation might be necessary.
-
Table 1: Common Byproducts and Mitigation Strategies
| Byproduct | Potential Cause | Recommended Solution |
| Nitrile | Dehydration of primary amide | Use milder conditions; try alternative thionating agents. |
| Ring-Opened Products | Harsh reaction conditions | Employ milder reagents and temperatures; use protecting groups. |
| Epimers | Racemization at α-carbon | Lower reaction temperature; minimize reaction time. |
Issue 3: Difficulties in Product Purification
Question: I have successfully synthesized my pyrrolidine thioamide, but I am struggling to purify it from the reaction mixture. What are the best practices for purification?
Answer:
Purification of thioamides can be challenging due to the presence of sulfur-containing byproducts from the thionating reagent and the potential for product instability on silica gel.
Purification Strategies:
-
Work-up Procedure:
-
After the reaction is complete, quench the mixture carefully, for example, by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Removal of Thionating Agent Byproducts:
-
Byproducts from Lawesson's reagent can often be removed by filtration if they are insoluble.
-
A useful technique is to use a fluorous-tagged Lawesson's reagent, which allows for the easy removal of byproducts through fluorous solid-phase extraction.[4]
-
-
Chromatography:
-
Column Chromatography: Silica gel chromatography is the most common method. However, thioamides can sometimes be sensitive to the acidic nature of silica gel.
-
Tip: To minimize degradation, you can deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, in the eluent system.
-
-
Eluent System: A gradient elution starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using neutral alumina or a reversed-phase column for purification.
-
-
Recrystallization: If the pyrrolidine thioamide is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure product.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key differences in spectroscopic characterization between a pyrrolidine amide and a pyrrolidine thioamide?
A1: The replacement of the carbonyl oxygen with sulfur leads to distinct spectroscopic changes:
-
¹³C NMR: The chemical shift of the thiocarbonyl carbon is significantly downfield compared to the carbonyl carbon, typically appearing in the range of 200-210 ppm.[5]
-
IR Spectroscopy: The C=S stretch appears at a lower frequency (around 1120 cm⁻¹) compared to the C=O stretch of the amide (around 1660 cm⁻¹).[5]
-
UV-Vis Spectroscopy: Thioamides have a characteristic UV absorption maximum around 265 nm, which is absent for amides.[5]
Q2: Are there alternative methods to synthesize pyrrolidine thioamides besides thionating the corresponding amide?
-
Willgerodt-Kindler Reaction: This reaction can be used to synthesize thioamides from certain ketones, sulfur, and an amine.[1] However, it is often limited to simpler substrates due to low chemoselectivity.[1]
-
From Nitriles: Nitriles can be converted to thioamides using reagents like thioacetic acid or phosphorus pentasulfide.[4]
-
Multicomponent Reactions: There are methods that involve the coupling of an aldehyde, an amine, and a sulfur source in a one-pot reaction to generate thioamides.[6]
Q3: How should I store my synthesized pyrrolidine thioamide?
A3: Thioamides are generally more sensitive to oxidation and hydrolysis than their amide counterparts. It is recommended to store them in a cool, dark place under an inert atmosphere. If the compound is a solid, storing it in a desiccator can also be beneficial.
Q4: Can I use Lawesson's reagent for the thionation of a pyrrolidine lactam?
A4: Yes, Lawesson's reagent is effective for the thionation of lactams to thiolactams.[3] The general principles and potential challenges discussed for acyclic amides also apply to lactams.
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Thionation of a Pyrrolidine Amide using Lawesson's Reagent
Disclaimer: This is a general procedure and may require optimization for specific substrates. Always perform a risk assessment before starting any new experiment.
Materials:
-
Pyrrolidine amide (1.0 eq)
-
Lawesson's Reagent (0.5 - 1.0 eq)
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrrolidine amide and Lawesson's reagent.
-
Place the flask under an inert atmosphere (e.g., nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to quench any remaining Lawesson's reagent.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Diagram of the Experimental Workflow:
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthetic Applications of Lawesson’s Reagent in Organic Synthesis | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. Thioamide synthesis by thionation [organic-chemistry.org]
- 5. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(pyrrolidin-1-yl)ethanethioamide
Welcome to the technical support center for the purification of 2-(pyrrolidin-1-yl)ethanethioamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting strategies for obtaining high-purity 2-(pyrrolidin-1-yl)ethanethioamide. Our approach is rooted in established chemical principles and field-proven techniques to ensure the integrity and reproducibility of your experimental outcomes.
Introduction to 2-(pyrrolidin-1-yl)ethanethioamide and its Purification Challenges
2-(pyrrolidin-1-yl)ethanethioamide is a sulfur-containing organic compound featuring a pyrrolidine ring and a thioamide functional group. Thioamides are isosteres of amides and have garnered significant interest in medicinal chemistry due to their unique physicochemical properties and biological activities.[1][2] The substitution of the amide oxygen with sulfur alters the molecule's hydrogen bonding capabilities, polarity, and metabolic stability, making thioamides valuable motifs in drug design.[1][3]
However, the presence of the polar thioamide group and the basic pyrrolidine nitrogen can present unique challenges during purification. These include potential instability under harsh acidic or basic conditions, and difficulties in separating the target compound from starting materials and byproducts with similar polarities.[3][4][5] This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 2-(pyrrolidin-1-yl)ethanethioamide?
A1: The impurities will largely depend on the synthetic route. A common method for thioamide synthesis is the thionation of the corresponding amide, 2-(pyrrolidin-1-yl)acetamide, using reagents like Lawesson's reagent or phosphorus pentasulfide. In this case, common impurities include:
-
Unreacted 2-(pyrrolidin-1-yl)acetamide: Due to incomplete reaction.
-
Phosphorus-containing byproducts: From the thionating reagent.
-
Degradation products: Thioamides can be susceptible to hydrolysis back to the amide, especially if exposed to harsh work-up conditions.[5]
If synthesizing from other routes, such as the reaction of a nitrile with a sulfur source, different impurities will be present. It is crucial to understand your synthetic pathway to anticipate potential contaminants.
Q2: My purified 2-(pyrrolidin-1-yl)ethanethioamide appears to be degrading over time. How can I improve its stability?
A2: Thioamides are generally stable compounds, with some studies indicating high stability even in acidic environments.[1] However, they can be more susceptible to hydrolysis than their amide counterparts, particularly under strongly alkaline conditions which can lead to the formation of the corresponding amide.[5] To enhance stability:
-
Storage Conditions: Store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
pH Control: Avoid exposure to strong bases. If your purification involves a basic work-up, use mild bases and minimize the exposure time.
-
Solvent Choice: Store the compound as a solid whenever possible. If a solution is necessary, use a non-nucleophilic, aprotic solvent.
Q3: I am having trouble getting my compound to crystallize. What should I do?
A3: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid. This can be due to the presence of impurities or the choice of an inappropriate solvent system. Please refer to the detailed recrystallization troubleshooting guide in the next section.
Troubleshooting Purification Workflows
This section provides detailed troubleshooting guides for the most common purification techniques for 2-(pyrrolidin-1-yl)ethanethioamide: recrystallization and column chromatography.
Workflow 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid organic compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. For thioamides, polar protic solvents like ethanol or isopropanol are often good starting points. Solvent mixtures, such as ethanol/water or ethyl acetate/hexanes, can also be effective.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude 2-(pyrrolidin-1-yl)ethanethioamide to achieve complete dissolution. It is crucial to use the minimum amount of solvent to ensure good recovery.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[6] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals thoroughly under vacuum to remove any residual solvent.
Troubleshooting Recrystallization:
| Issue | Potential Cause(s) | Solution(s) |
| Compound "oils out" instead of crystallizing. | The solvent is too nonpolar for the compound, or the melting point of the compound is lower than the boiling point of the solvent. Impurities can also act as a eutectic mixture. | Try a more polar solvent or a solvent mixture. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of pure compound if available. |
| No crystals form upon cooling. | Too much solvent was used. The compound is too soluble in the chosen solvent even at low temperatures. | Boil off some of the solvent to concentrate the solution. Try a different solvent or a solvent mixture where the compound is less soluble. |
| Poor recovery of the compound. | Too much solvent was used. The compound is significantly soluble in the cold solvent. The crystals were not completely collected. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
| The purified compound is still impure. | The impurities have similar solubility profiles to the compound. The cooling was too rapid, trapping impurities. | A different recrystallization solvent or multiple recrystallizations may be necessary. Ensure slow cooling. Consider purification by column chromatography. |
Diagram: Recrystallization Troubleshooting Logic
Sources
- 1. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Low Yields in Thioamide Synthesis
Welcome to the technical support center for thioamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their thioamidation reactions. Here, we will move beyond simple procedural lists to explore the underlying causes of common issues and provide robust, field-tested solutions.
Introduction: The Challenge of Thioamidation
Thioamides are crucial functional groups in medicinal chemistry and materials science, often serving as bioisosteres of amides to enhance metabolic stability, improve pharmacokinetic properties, or modulate biological activity.[1][2] The conversion of an amide to a thioamide, typically through a thionation reaction, is a cornerstone of their synthesis. However, this transformation is frequently plagued by low yields, side reactions, and purification difficulties. This guide provides a structured approach to troubleshooting these issues, empowering you to optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during thioamide synthesis:
Q1: My reaction with Lawesson's reagent is sluggish and gives a low yield. What are the first things to check?
A1: Start by verifying the quality and age of your Lawesson's reagent (LR). LR can decompose over time, especially if not stored under anhydrous conditions.[3][4] Ensure your solvent is completely anhydrous, as moisture can hydrolyze the reagent.[5] Also, consider the reaction temperature; while many reactions proceed at elevated temperatures, some substrates may require milder conditions to prevent degradation.[5]
Q2: I'm observing multiple byproducts in my reaction mixture. What could be the cause?
A2: The formation of byproducts often points to issues with reaction selectivity or substrate/product stability. With reagents like Lawesson's, incomplete reaction can leave phosphorus-containing byproducts that are notoriously difficult to remove.[6] Side reactions, such as the reduction of other functional groups (e.g., azides), can also occur.[7] Careful selection of the thionating agent and optimization of reaction conditions are key to minimizing these issues.
Q3: Are there alternatives to Lawesson's reagent that are easier to handle or give cleaner reactions?
A3: Yes, several alternatives exist. Phosphorus pentasulfide (P₄S₁₀) is a classic reagent, though it can be less reactive and requires strictly anhydrous conditions.[5][8] Davy's reagents and more modern, air-stable alternatives have been developed to be more user-friendly and selective.[2][8] For specific applications, reagents like Curphey's reagent (P₄S₁₀/HMDO) have shown higher reactivity.[9]
Q4: My thioamide product seems to be decomposing during workup or purification. How can I prevent this?
A4: Thioamides can be sensitive to strongly acidic or basic conditions, as well as prolonged exposure to heat.[1] During workup, use mild aqueous washes and avoid strong acids or bases. For purification by column chromatography, consider using a less acidic stationary phase like neutral alumina instead of silica gel if you suspect degradation. Minimizing the time the product spends in solution can also be beneficial.
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving complex issues leading to low yields in thioamide synthesis.
Part 1: Reagent and Reaction Condition Optimization
The success of a thioamidation reaction is fundamentally dependent on the choice and quality of the thionating agent and the precise control of reaction parameters.
1.1 The Thionating Agent: More Than Just a Sulfur Source
Lawesson's reagent is a widely used thionating agent, but its reactivity and byproducts can be problematic.[8][10]
-
Mechanism of Action: Lawesson's reagent exists in equilibrium with a reactive dithiophosphine ylide. This ylide reacts with the carbonyl oxygen of the amide to form a thiaoxaphosphetane intermediate, which then collapses to yield the thioamide and a stable P=O byproduct.[10]
-
Common Issues & Solutions:
-
Low Reactivity: If your reaction is stalling, consider that esters are generally less reactive than amides, ketones, lactams, and lactones.[10] Increasing the temperature or reaction time may be necessary, but be mindful of potential side reactions.
-
Byproduct Removal: The phosphorus-containing byproducts of LR can be difficult to separate from the desired thioamide.[6] An aqueous workup with a mild base can sometimes help hydrolyze these byproducts. Alternatively, precipitation of the product from a suitable solvent system can be effective.
-
1.2 Visualizing the Thionation Pathway
Caption: Mechanism of amide thionation using Lawesson's reagent.
1.3 Optimizing Reaction Parameters
A systematic approach to optimizing reaction conditions is crucial for maximizing yield.
| Parameter | Common Range | Troubleshooting Considerations |
| Temperature | Room Temp to Reflux | Start with milder conditions and gradually increase. High temperatures can lead to decomposition of starting material, product, or reagent. |
| Solvent | Toluene, THF, Dioxane | Ensure the solvent is anhydrous. The choice of solvent can influence reagent solubility and reaction rate. |
| Stoichiometry | 0.5 - 1.0 eq. of LR | An excess of the thionating agent may be required for less reactive substrates, but can also lead to more byproducts. |
| Reaction Time | 1 - 24 hours | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid product degradation over extended periods. |
Experimental Protocol: General Procedure for Thionation with Lawesson's Reagent
-
To a solution of the amide (1.0 eq.) in anhydrous toluene (0.1-0.5 M), add Lawesson's reagent (0.5-1.0 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel or neutral alumina) or recrystallization.
Part 2: Substrate-Specific Challenges and Advanced Solutions
Not all amides are created equal. The electronic and steric properties of the substrate can significantly impact the outcome of the thionation reaction.
2.1 Steric Hindrance
Bulky substituents near the amide carbonyl can hinder the approach of the thionating reagent, leading to slow or incomplete reactions.
-
Solution: Consider using a less sterically demanding thionating agent if available. Alternatively, higher reaction temperatures and longer reaction times may be necessary to overcome the steric barrier.
2.2 Electronic Effects
Electron-withdrawing groups on the amide can decrease the nucleophilicity of the carbonyl oxygen, making the thionation reaction more difficult.
-
Solution: For amides with strong electron-withdrawing groups, a more reactive thionating agent or more forcing reaction conditions may be required.
2.3 Side Reactions in Complex Molecules
In the context of complex molecules like peptides, chemoselectivity becomes a major concern.[11]
-
Epimerization: The alpha-proton of an amino acid residue becomes more acidic upon thioamidation, increasing the risk of epimerization, especially under basic conditions.[1]
-
Backbone Cleavage: Prolonged exposure to strongly acidic conditions during cleavage from a solid-phase support can lead to Edman-type degradation and cleavage of the peptide backbone.[1]
-
Protecting Group Strategies: For peptide synthesis, protecting the thioamide as a thioimidate can circumvent issues like epimerization and degradation during subsequent synthetic steps and cleavage.[12][13][14]
2.2 Visualizing the Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
Part 3: Alternative Thionating Reagents
When Lawesson's reagent fails to provide satisfactory results, a variety of other thionating agents can be employed.
| Reagent | Advantages | Disadvantages |
| Phosphorus Pentasulfide (P₄S₁₀) | Readily available, powerful.[8] | Often requires harsh conditions, poor solubility, moisture sensitive.[5] |
| Davy's Reagents | Soluble, often more selective than LR.[8] | Can be more expensive. |
| Curphey's Reagent (P₄S₁₀/HMDO) | High reactivity, can achieve multi-thionation.[9] | Preparation of the reagent is required. |
| Modern Air-Stable Reagents | Odorless, air- and thermally stable, good functional group tolerance.[2] | May not be as widely available or cost-effective. |
The choice of an alternative reagent should be guided by the specific substrate and the observed challenges with the initial method.
Conclusion
Overcoming low yields in thioamide synthesis is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying reaction mechanisms, carefully controlling reaction parameters, and considering the specific nature of the substrate, researchers can significantly improve the efficiency and reliability of their thioamidation reactions. This guide provides a framework for troubleshooting common issues and exploring alternative strategies, ultimately enabling the successful synthesis of these valuable compounds.
References
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. PMC. [Link]
-
Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. ACS Publications. [Link]
-
Synthesis and optimization of the reaction conditions for the reaction of thioamide 1j with phenylsulfonyl azide (2c) a. ResearchGate. [Link]
-
Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson's Reagent. ResearchGate. [Link]
-
Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson's Reagent and a Study of Their Properties. NIH. [Link]
-
The mechanism of the inorganic sulfur-mediated thioamide synthesis. ResearchGate. [Link]
-
Plausible mechanism for the formation of thioamide (P). ResearchGate. [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). RSC Publishing. [Link]
-
Synthetic approaches to bioactive thioamides a Examples and importance... ResearchGate. [Link]
-
Thioamide. Wikipedia. [Link]
-
Recent advances in thionating reagents for the synthesis of organosulfur compounds. Taylor & Francis Online. [Link]
-
The kinetics and mechanism of thioamide hydrolysis promoted by gold(III) bromides in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Lawesson's reagent help. Reddit. [Link]
-
Lawesson's Reagent. Organic Chemistry Portal. [Link]
-
Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Encyclopedia.pub. [Link]
-
A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Issues during thiol synthesis. Reddit. [Link]
-
Thioamide synthesis by thioacylation. Organic Chemistry Portal. [Link]
-
Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
-
Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. MDPI. [Link]
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. NIH. [Link]
-
Chemistry of Thioamides. ResearchGate. [Link]
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. PubMed. [Link]
Sources
- 1. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiocarbonyl Derivatives of Natural Chlorins: Synthesis Using Lawesson’s Reagent and a Study of Their Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Lawesson's Reagent [organic-chemistry.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 2-(pyrrolidin-1-yl)ethanethioamide synthesis
Technical Support Center: Synthesis of 2-(pyrrolidin-1-yl)ethanethioamide
Welcome to the technical support guide for the synthesis of 2-(pyrrolidin-1-yl)ethanethioamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance, moving beyond basic protocols to explain the fundamental principles behind optimizing this specific synthesis. Our goal is to empower you to troubleshoot common issues, enhance yield and purity, and understand the critical parameters that govern the reaction's success.
Section 1: Synthesis Overview & Core Principles
The synthesis of 2-(pyrrolidin-1-yl)ethanethioamide, a tertiary thioamide, is most commonly achieved through the thionation of its corresponding amide precursor, 2-(pyrrolidin-1-yl)acetamide. While other routes exist, such as the reaction of 2-(pyrrolidin-1-yl)acetonitrile with a sulfur source, the thionation of the amide offers a more reliable and scalable pathway for this particular substrate.
The primary challenge in thioamide synthesis is the selective conversion of a stable amide C=O bond into a C=S bond without promoting side reactions. Thionating agents like Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀) are the workhorses for this transformation.[1] Lawesson's Reagent is generally preferred for its better solubility in common organic solvents and milder reaction conditions compared to the often sluggish and heterogeneous reactions involving P₄S₁₀.[1][2]
The mechanism of thionation with Lawesson's Reagent is believed to proceed through a [2+2] cycloaddition between the amide carbonyl and a reactive dithiophosphine ylide monomer, which is in equilibrium with the Lawesson's Reagent dimer. This is followed by a retro-[2+2] cycloreversion to yield the thioamide and a stable phosphine oxide byproduct. Understanding this mechanism is key to troubleshooting issues related to reactivity and stoichiometry.
Reaction Scheme
Section 2: Troubleshooting Guide
This section addresses the most common problems encountered during the synthesis in a practical question-and-answer format.
Question: My reaction yield is consistently low (<50%). What are the primary causes and how can I fix this?
Answer: Low yield is the most frequent issue and can stem from several factors. Let's break them down systematically.
-
Possible Cause 1: Incomplete Reaction.
-
Expert Insight: The thionation of amides, while generally effective, can be slow. Tertiary amides, like your precursor, can be less reactive than primary or secondary amides due to steric hindrance.[1] The reaction may appear to have stalled, leaving significant starting material.
-
Suggested Solutions:
-
Increase Reaction Temperature: Gently increase the reflux temperature. Switching from THF (boiling point ~66°C) to a higher-boiling solvent like Dioxane or Toluene (boiling point ~101°C and ~111°C, respectively) can significantly accelerate the reaction rate.[1]
-
Extend Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) or LC-MS. If starting material is still present after the initially planned time, extend the reaction in 2-4 hour increments until consumption is complete.
-
Check Reagent Stoichiometry: While 0.5 equivalents of Lawesson's Reagent (which is a dimer) are theoretically needed per equivalent of amide, using a slight excess (0.6-0.7 eq.) can help drive the reaction to completion, especially if the reagent has degraded slightly upon storage.
-
-
-
Possible Cause 2: Product Degradation.
-
Expert Insight: Thioamides are more reactive than their amide counterparts and can be sensitive to harsh conditions.[3] Prolonged exposure to high heat or acidic/basic conditions during workup can cause degradation. Thioamides can also undergo epimerization or degradation under strongly acidic or basic conditions.[4]
-
Suggested Solutions:
-
Optimize Temperature and Time: Avoid excessive heating. Find the minimum temperature and time required for full conversion of the starting material.
-
Use a Mild Workup: After the reaction, quench by pouring the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃), not a strong base like NaOH. This neutralizes acidic byproducts without being overly harsh.
-
Avoid Acidic Washes: Do not use strong acidic washes (e.g., 1M HCl) during the aqueous workup, as this can hydrolyze the thioamide back to the amide.
-
-
-
Possible Cause 3: Presence of Water.
-
Expert Insight: Water is detrimental to this reaction. Thionating reagents react readily with water. Furthermore, residual water can promote the hydrolysis of the thioamide product back to the starting amide, especially at elevated temperatures.[3]
-
Suggested Solutions:
-
Use Anhydrous Solvents: Ensure your reaction solvent (THF, Dioxane, Toluene) is thoroughly dried using appropriate methods (e.g., distillation from sodium/benzophenone or passing through an activated alumina column).
-
Dry Starting Materials: Dry the 2-(pyrrolidin-1-yl)acetamide precursor under high vacuum before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Question: My purification by silica gel chromatography is problematic. The product seems to streak or decompose on the column. What should I do?
Answer: This is a common issue due to the polar nature of the thioamide group and its ability to chelate to the acidic silica gel.
-
Expert Insight: The sulfur atom in the thioamide is a soft base and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation, tailing, and in some cases, on-column degradation.
-
Suggested Solutions:
-
Deactivate the Silica: Prepare a slurry of silica gel in your desired eluent and add 1% triethylamine (Et₃N) by volume. This neutralizes the acidic sites on the silica, leading to much cleaner chromatography.
-
Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel.
-
Recrystallization: If the product is a solid, recrystallization is often a superior purification method that avoids these issues entirely. Experiment with solvent systems like Ethyl Acetate/Hexanes or Dichloromethane/Hexanes.
-
Aqueous Workup Optimization: A thorough aqueous workup can significantly reduce the purification burden. After quenching with NaHCO₃, extract the product multiple times with a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash the combined organic layers with brine to remove water-soluble impurities and dry thoroughly before concentrating. This can sometimes yield a product pure enough for subsequent steps without chromatography.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the best thionating agent for synthesizing 2-(pyrrolidin-1-yl)ethanethioamide? A1: For this specific substrate, Lawesson's Reagent is highly recommended. It offers better solubility in organic solvents like THF and Toluene, leading to a more homogenous and predictable reaction.[1][2] While Phosphorus Pentasulfide (P₄S₁₀) is an alternative, it is poorly soluble and often requires higher temperatures and longer reaction times, which can increase the risk of side product formation.
Q2: How should I monitor the reaction progress? A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as 50-70% Ethyl Acetate in Hexanes. The thioamide product will be less polar (higher Rƒ) than the starting amide. You can visualize the spots using a UV lamp (thioamides are often UV active) and a potassium permanganate (KMnO₄) stain, which will show both the amide and thioamide. For more precise monitoring, LC-MS is an excellent tool to track the disappearance of the starting material mass peak and the appearance of the product mass peak.
Q3: What are the critical safety precautions when using Lawesson's Reagent? A3: Lawesson's Reagent and the reaction itself can release hydrogen sulfide (H₂S), a toxic and flammable gas with a strong rotten-egg smell.
-
Always handle Lawesson's Reagent and run the reaction in a well-ventilated chemical fume hood.
-
The quench step (adding the reaction mixture to aqueous bicarbonate) can also release H₂S. Perform this step slowly and carefully within the fume hood.
-
Have a beaker of bleach solution nearby to quench any residual H₂S smell on glassware.
Q4: Can I synthesize the starting material, 2-(pyrrolidin-1-yl)acetamide, in my lab? A4: Yes, it is a straightforward synthesis. The most common method is the nucleophilic substitution of chloroacetamide with pyrrolidine. Typically, 2 equivalents of pyrrolidine are used in a solvent like ethanol or acetonitrile; one equivalent acts as the nucleophile and the second acts as a base to neutralize the HCl byproduct.[5] The product can often be isolated by removing the solvent and pyrrolidinium hydrochloride salt via filtration or extraction.
Section 4: Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis. Researchers should optimize based on their specific equipment and observations.
Synthesis of 2-(pyrrolidin-1-yl)ethanethioamide via Thionation
-
Preparation:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(pyrrolidin-1-yl)acetamide (5.00 g, 39.0 mmol, 1.0 eq.).
-
Add Lawesson's Reagent (9.45 g, 23.4 mmol, 0.6 eq.).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add 50 mL of anhydrous toluene via cannula or syringe.
-
-
Reaction:
-
Heat the reaction mixture to 110 °C (reflux) with vigorous stirring.
-
Monitor the reaction progress every 2 hours by TLC (Mobile Phase: 60% Ethyl Acetate/Hexanes). The reaction is typically complete within 4-8 hours.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
In a separate flask, prepare a 250 mL solution of saturated aqueous sodium bicarbonate (NaHCO₃).
-
Slowly and carefully pour the reaction mixture into the NaHCO₃ solution with stirring in a fume hood.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Crucial Step: Slurry the silica gel in the eluent containing 1% triethylamine to neutralize the stationary phase.
-
Elute with a gradient of 30% to 60% Ethyl Acetate in Hexanes to isolate the pure 2-(pyrrolidin-1-yl)ethanethioamide.
-
Section 5: Data Summary & Optimization Parameters
| Parameter | Recommended Condition | Rationale & Optimization Notes |
| Thionating Agent | Lawesson's Reagent | Provides better solubility and milder conditions.[1][2] |
| Equivalents of LR | 0.6 equivalents | A slight excess ensures complete conversion. Can be reduced to 0.5 eq. if the reagent is pure and the reaction is efficient. |
| Solvent | Anhydrous Toluene | High boiling point (111°C) facilitates the reaction. Anhydrous conditions are critical to prevent side reactions.[3] |
| Temperature | 110 °C (Reflux) | Ensures a reasonable reaction rate for the tertiary amide. Lower temperatures may be possible but will require longer times. |
| Reaction Time | 4 - 8 hours | Substrate dependent. Monitor by TLC or LC-MS to avoid unnecessary heating and potential product degradation.[4] |
| Workup Quench | Saturated aq. NaHCO₃ | Mildly basic, effectively neutralizes byproducts without causing hydrolysis of the thioamide. |
| Purification | Silica Gel + 1% Et₃N | Neutralizes acidic sites on silica, preventing product streaking and decomposition. |
Section 6: Visual Diagrams
Reaction Mechanism: Thionation with Lawesson's Reagent
Caption: Mechanism of amide thionation using Lawesson's Reagent.
Experimental Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Title: Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - RSC Mechanochemistry Source: Royal Society of Chemistry URL: [Link]
-
Title: Opportunities and challenges in the synthesis of thioamidated peptides - PubMed Source: PubMed URL: [Link]
-
Title: Contemporary Applications of Thioamides and Methods for their Synthesis - ChemRxiv Source: ChemRxiv URL: [Link]
-
Title: A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis Source: Molecules (MDPI) URL: [Link]
-
Title: Thioimidate Solutions to Thioamide Problems during Peptide Synthesis | Request PDF Source: ResearchGate URL: [Link]
-
Title: Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - NIH Source: National Institutes of Health URL: [Link]
-
Title: Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Thioimidate Solutions to Thioamide Problems during Peptide Synthesis - ChemRxiv Source: ChemRxiv URL: [Link]
-
Title: Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection | Organic Letters - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Thioamide synthesis by thionation - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Preparation of Primary Thioamides From Nitriles Using Sodium Hydrogen Sulfide and Diethylamine Hydrochloride - Taylor & Francis Online Source: Taylor & Francis Online URL: [Link]
-
Title: Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide Source: ResearchGate URL: [Link]
-
Title: (PDF) Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides - ResearchGate Source: ResearchGate URL: [Link]
Sources
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- 2. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Opportunities and challenges in the synthesis of thioamidated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating Thioamide Stability in Workup and Purification
Welcome to the technical support center for researchers working with thioamides. As a functional group, the thioamide is an invaluable amide isostere in medicinal chemistry and chemical biology, offering unique physicochemical properties such as enhanced proteolytic stability and altered hydrogen bonding capabilities.[1] However, these same unique electronic properties can present significant stability challenges during routine experimental workup and purification.
This guide is designed to move beyond simple protocols and provide you with the causal understanding needed to troubleshoot and prevent common stability issues. By understanding why a thioamide might be degrading, you can intelligently design robust workup and purification strategies, saving valuable time and material.
Section 1: Understanding Thioamide Instability: The Chemical Rationale
The stability challenges of thioamides stem directly from the fundamental properties of the carbon-sulfur double bond. Compared to its oxygen counterpart in an amide, the sulfur atom is larger, less electronegative, and more polarizable.[2] This leads to several key differences:
-
Increased Acidity of α-Protons: The thioamide group is more electron-withdrawing than an amide. This significantly lowers the pKa of the α-proton (by approximately 5 pKa units), making it much more susceptible to deprotonation and subsequent epimerization under basic conditions.[2]
-
Nucleophilicity of Sulfur: The sulfur atom is a soft nucleophile and can react with electrophiles or oxidants. This can lead to unwanted side reactions or complete degradation of the thioamide moiety.[3]
-
Sensitivity to Strong Acids: While sometimes more resistant to hydrolysis than amides, thioamides are susceptible to degradation under strongly acidic conditions, such as the trifluoroacetic acid (TFA) cocktails used for cleavage in solid-phase peptide synthesis (SPPS), which can lead to Edman-type degradation.[1][2]
These core properties manifest as the common degradation pathways you may encounter in the lab.
Sources
Technical Support Center: NMR Analysis of Sulfur-Containing Compounds
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) analysis of sulfur-containing compounds. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter the unique challenges presented by organosulfur molecules. My goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, enabling you to design more robust experiments and interpret your data with confidence.
The presence of sulfur introduces specific complexities, from peak broadening and unpredictable chemical shifts to the inherent difficulties of observing the sulfur nucleus itself. This guide, presented in a question-and-answer format, addresses the most common issues encountered in the field.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: General Issues & Sample Preparation
Question 1: Why do the peaks in the ¹H NMR spectrum of my sulfur-containing compound look broad and poorly resolved?
Answer: Peak broadening in the NMR spectra of sulfur compounds is a common issue that can stem from several factors, ranging from sample preparation to inherent molecular properties.
-
Chemical Exchange: Protons attached to sulfur, such as the thiol (-SH) proton, are often acidic and can undergo rapid chemical exchange with other labile protons in the sample (e.g., residual water) or with deuterons from protic solvents (like CD₃OD). This exchange occurs on the NMR timescale, leading to a coalescence or significant broadening of the signal. In many cases, the thiol proton signal can be broadened into the baseline, making it seem to disappear entirely.[1][2]
-
Sample Concentration & Viscosity: Highly concentrated samples can lead to increased viscosity, which slows molecular tumbling in the solution. Slower tumbling is a less effective relaxation mechanism, resulting in shorter T₂ relaxation times and, consequently, broader lines. This is a general NMR phenomenon but can be particularly pronounced with larger sulfur-containing molecules.[2][3]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening. Sulfur compounds, particularly thiols, can chelate metals from glassware, chromatography media, or reagents.
-
Quadrupolar Effects (less common for ¹H): While the direct effect is on the ³³S nucleus, the quadrupolar nature of ³³S (spin I = 3/2) can, in some solid-state or highly viscous environments, contribute to the broadening of adjacent nuclei, though this is rarely the primary cause in routine solution-state ¹H NMR.[4][5][6]
Caption: General troubleshooting workflow for broad NMR peaks.
Question 2: What are the best practices for preparing an NMR sample of a sulfur compound?
Answer: Proper sample preparation is critical and can prevent many of the most common problems.
-
Solvent Selection: The choice of deuterated solvent is paramount.
-
For non-polar to moderately polar compounds: Deuterated chloroform (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds.[7][8]
-
For polar compounds: Deuterated dimethyl sulfoxide (DMSO-d₆) is excellent for dissolving polar analytes, including many sulfoxides and sulfones.[7][8][9] However, be aware that DMSO is viscous, which can lead to broader lines, and it is highly hygroscopic, often showing a significant water peak.[10]
-
To observe -SH protons: Avoid protic solvents like methanol-d₄ (CD₃OD) or D₂O initially, as they will cause rapid exchange and loss of the thiol proton signal.[11] Use an aprotic solvent like CDCl₃ or DMSO-d₆.
-
-
Concentration: Aim for the lowest concentration that provides an adequate signal-to-noise (S/N) ratio. For ¹H NMR of small molecules, 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.[12] For ¹³C NMR, higher concentrations (20-50 mg) may be needed.[3][12]
-
Filtration: Always filter your sample into the NMR tube through a pipette packed with a small plug of glass wool. This removes any particulate matter that can severely degrade the magnetic field homogeneity and ruin the shimming, resulting in broad, distorted peaks.[12]
Section 2: Specific Functional Groups
Question 3: I can't find the proton signal for my thiol (-SH). Where is it, and how can I confirm its identity?
Answer: The thiol proton is notoriously difficult to observe. Its chemical shift is highly variable (typically 1-4 ppm, but can be broader) and depends on concentration, solvent, and temperature. The signal is often broad due to moderate rates of chemical exchange and coupling to the quadrupolar ³³S nucleus.
To definitively identify a suspected thiol proton, the gold-standard method is the D₂O shake experiment .
-
Acquire Initial Spectrum: Dissolve your compound in an aprotic deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a standard ¹H NMR spectrum. Identify the potential -SH peak.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing and facilitate proton-deuteron exchange.
-
Re-acquire Spectrum: Place the sample back in the spectrometer (shimming may need minor adjustment) and re-acquire the ¹H NMR spectrum.
-
Analyze: The thiol proton will exchange with deuterium from the D₂O (R-SH + D₂O ⇌ R-SD + HDO). As a result, the peak corresponding to the -SH proton will disappear or be significantly diminished in intensity.[2]
Caption: The mechanism of thiol proton exchange with D₂O.
Question 4: How can I use NMR to distinguish between a sulfide (R-S-R'), a sulfoxide (R-SO-R'), and a sulfone (R-SO₂-R')?
Answer: The oxidation state of sulfur has a profound and predictable effect on the chemical shifts of nearby protons and carbons, making NMR an excellent tool for differentiation.[13] The underlying principle is the powerful electron-withdrawing effect of the sulfoxide and sulfone groups, which deshields adjacent nuclei.
-
¹H NMR: Protons on carbons directly attached to the sulfur (α-protons) are most affected. As the oxidation state increases, the α-protons are shifted significantly downfield (to a higher ppm value).
-
¹³C NMR: A similar, often more pronounced, downfield shift is observed for the α-carbon.
The table below summarizes typical chemical shifts for protons alpha to the sulfur atom in common structural motifs.
| Functional Group | Oxidation State | Typical ¹H Chemical Shift (α-protons, ppm) | Deshielding Effect |
| Thiol (R-CH₂-SH) | -2 | 2.0 - 2.5[1] | Low |
| Sulfide (R-CH₂-S-R') | -2 | 2.1 - 2.7 | Low |
| Sulfoxide (R-CH₂-SO-R') | 0 | 2.5 - 3.1[14][15] | Medium |
| Sulfone (R-CH₂-SO₂-R') | +2 | 2.8 - 3.4[14][15] | High |
Note: These are approximate ranges and can be influenced by other substituents in the molecule.
In practice, if you are monitoring an oxidation reaction from a sulfide, you will see the signals for the α-protons and α-carbons progressively shift downfield as the reaction proceeds to the sulfoxide and then to the sulfone.[13]
Section 3: Advanced Topics
Question 5: Is it possible to directly observe the sulfur nucleus using ³³S NMR? What are the challenges?
Answer: Direct observation of sulfur via ³³S NMR is possible but is one of the more challenging NMR experiments and is not a routine technique.[16] Its application is limited to specific cases due to the unfavorable nuclear properties of the ³³S isotope.
The Core Challenges:
-
Low Natural Abundance: The only NMR-active stable isotope of sulfur, ³³S, has a natural abundance of just 0.76%.[4][5][6] This results in an inherently low signal intensity.
-
Low Gyromagnetic Ratio (γ): The ³³S nucleus has a low gyromagnetic ratio, which further reduces its sensitivity relative to protons. The overall receptivity of ³³S is about 1.72 × 10⁻⁵ times that of ¹H.[4][5]
-
Quadrupolar Nucleus: ³³S has a nuclear spin of I = 3/2, meaning it is a quadrupolar nucleus.[4][6][17] This is the most significant hurdle. The interaction of its nuclear quadrupole moment with the local electric field gradient at the nucleus provides a very efficient relaxation pathway. This leads to extremely broad resonance lines, often thousands of Hertz wide, especially in asymmetric chemical environments (like sulfides and sulfoxides).[4][5]
When is ³³S NMR Feasible?
-
Symmetrical Environments: The line broadening is minimized in highly symmetric environments. Therefore, the sharpest signals are seen for species like the sulfate anion (SO₄²⁻) or carbon disulfide (CS₂).[4][5]
-
Isotopic Enrichment: For most organic compounds, successful ³³S NMR requires isotopic enrichment with ³³S, which can be synthetically challenging and expensive.[5][18]
-
High-Field Spectrometers: Using high-field magnets can help by reducing the second-order quadrupolar broadening, which is inversely proportional to the magnetic field strength.[6][17]
-
Solid-State NMR: For some materials, advanced solid-state NMR techniques can be employed to acquire ³³S spectra, even for systems with very large quadrupolar interactions.[17][19]
References
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University of Sheffield, Department of Chemistry. (33S) Sulfur NMR. Available at: [Link]
-
Abraham, R. J., et al. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(7), 667-75. Available at: [Link]
-
Gerolymatos, P., & Gerothanassis, I. P. (2023). 33S NMR: Recent Advances and Applications. Molecules, 28(7), 3001. Available at: [Link]
-
Sasaki, A., Baquerizo Ibarra, L., & Wimperis, S. (2017). A high-resolution natural abundance 33S MAS NMR study of the cementitious mineral ettringite. Chemical Science, 8(10), 7215-7223. Available at: [Link]
-
Abraham, R. J., et al. (2008). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. ResearchGate. Available at: [Link]
-
LibreTexts Chemistry. (2023). 10.10: Spectroscopy of Ethers. Available at: [Link]
-
O'Dell, L. A., & Schurko, R. W. (2010). Testing the sensitivity limits of 33S NMR: an ultra-wideline study of elemental sulfur. Physical Chemistry Chemical Physics, 12(41), 13383-13393. Available at: [Link]
-
ChemAxon. (2020). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. Available at: [Link]
-
Nakazawa, S., et al. (2021). Field-swept 33S NMR study of elemental sulfur. ResearchGate. Available at: [Link]
-
Rainaldi, M., et al. (2024). Effects of sulfoxide and sulfone sidechain–backbone hydrogen bonding on local conformations in peptide models. Chemical Communications, 60(5), 578-581. Available at: [Link]
-
IntechOpen. (2021). Development of Sulfur-33 Nuclear Magnetic Resonance for Structural Study of Crosslinked Rubber. Available at: [Link]
-
Wikipedia. Dimethyl sulfoxide. Available at: [Link]
-
Wiley Analytical Science. (2003). Making Sulphur NMR work. Available at: [Link]
-
Seco, J. M., et al. (2009). Chiral Thiols: The Assignment of Their Absolute Configuration by 1H NMR. Chirality, 21(3), 367-75. Available at: [Link]
-
ResearchGate. (2009). Figure 2. Partial 1 H NMR spectra of the (R)-and (S)-MPA thioesters of... Available at: [Link]
-
UCHEM. (2025). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available at: [Link]
-
University of Ottawa. NMR Sample Preparation. Available at: [Link]
-
Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR. Available at: [Link]
-
San Diego State University NMR Facility. (n.d.). 5) Common Problems. Available at: [Link]
-
Larda, S. T., et al. (2013). Exploring Sulfur Sites in Proteins via Triple-Resonance 1H-Detected 77Se NMR. Journal of the American Chemical Society, 135(42), 15801–15807. Available at: [Link]
-
Larda, S. T., et al. (2013). Exploring Sulfur Sites in Proteins via Triple-Resonance 1H-Detected 77Se NMR. National Institutes of Health. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. Available at: [Link]
-
Reddit. (2016). Anyone ever enrich a sulfur sample with 33-S for NMR labeling? Available at: [Link]
-
NMR Service. How to make an NMR sample. Available at: [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]
-
Singh, S., et al. (2020). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Supporting Information. Available at: [Link]
-
Brust, M., et al. (2000). The fate of sulfur-bound hydrogen on formation of self-assembled thiol monolayers on gold: (1)H NMR spectroscopic evidence from solutions of gold clusters. Langmuir, 16(13), 5431-5433. Available at: [Link]
-
Retcofsky, H. L., & Friedel, R. A. (1972). Sulfur-33 Magnetic Resonance Spectra of Selected Compounds. CDC Stacks. Available at: [Link]
-
Retcofsky, H. L., & Friedel, R. A. (1972). Sulfur-33 magnetic resonance spectra of selected compounds. CDC Stacks. Available at: [Link]
-
Wu, K. (1994). NMR Analysis of Sulfur Compounds in Petroleum. TopSCHOLAR. Available at: [Link]
-
NMR Exercises. NMR exercises and their solutions. Available at: [Link]
-
Trost, B. M., et al. (1977). Useful approach for determination of the structure of organosulfur compounds: sulfur-33 high-resolution FT-NMR. Journal of the American Chemical Society, 99(10), 3487–3488. Available at: [Link]
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Technical Support Center: Enhancing the Storage Stability of 2-(pyrrolidin-1-yl)ethanethioamide
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for improving the storage stability of 2-(pyrrolidin-1-yl)ethanethioamide. By understanding the inherent reactivity of this N,N-disubstituted thioamide, appropriate storage and handling protocols can be implemented to minimize degradation and ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My stock of 2-(pyrrolidin-1-yl)ethanethioamide shows signs of degradation over time. What are the likely causes?
A1: 2-(pyrrolidin-1-yl)ethanethioamide, like other thioamides, is susceptible to several degradation pathways. The primary causes of instability during storage are oxidation, hydrolysis, and to a lesser extent, thermal decomposition. The electron-rich sulfur atom is a key site of reactivity.
Q2: What are the major degradation products I should be aware of?
A2: The principal degradation products arise from the modification of the thioamide group. You can typically expect to see the corresponding amide, 2-(pyrrolidin-1-yl)ethanamide, as a result of oxidation or hydrolysis. Under certain conditions, further degradation to nitriles can also occur.
Q3: How does the pyrrolidine ring affect the stability of the molecule?
A3: The pyrrolidine ring, being a secondary amine incorporated into a tertiary amide-like structure (the thioamide), influences the electronic properties of the molecule. The nitrogen atom of the pyrrolidine ring is basic, and its substituents can affect the conformation of the ring, which in turn can have a subtle impact on the reactivity of the adjacent thioamide group.
Q4: Are there specific storage temperatures you recommend?
A4: For long-term storage, it is advisable to store 2-(pyrrolidin-1-yl)ethanethioamide at or below -20°C. For short-term storage (days to a few weeks), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. A study on ranitidine, a molecule that can form N-nitrosodimethylamine, highlighted that storage at elevated temperatures (40°C and 60°C) significantly increased the formation of degradation products, underscoring the importance of controlled, cool storage conditions for reactive molecules[1].
Q5: Is it necessary to store this compound under an inert atmosphere?
A5: Yes, for optimal stability, especially for long-term storage, it is highly recommended to store 2-(pyrrolidin-1-yl)ethanethioamide under an inert atmosphere such as argon or nitrogen. This minimizes the risk of oxidation of the sensitive thioamide group.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Appearance of a new peak in HPLC analysis corresponding to the amide analog. | Oxidation or Hydrolysis: The thioamide has likely been exposed to air (oxygen) or moisture. | Store the compound under an inert atmosphere (argon or nitrogen). Use anhydrous solvents for preparing solutions. Minimize exposure to ambient air during handling. |
| Discoloration of the solid compound (e.g., yellowing). | Oxidation/Degradation: This can be a visual indicator of chemical instability. | Confirm degradation by analytical methods (HPLC, LC-MS). If confirmed, purify the compound if possible or use a fresh batch. Review storage conditions to prevent further degradation. |
| Inconsistent experimental results using the same batch of the compound. | Partial Degradation: The compound may have degraded unevenly, leading to variable purity in different aliquots. | Re-evaluate the purity of the stock. If degradation is confirmed, purify the entire batch or discard it. Prepare fresh solutions from a new, unopened container for critical experiments. |
| Precipitation or cloudiness in a stored solution. | Solvent Incompatibility or Degradation: The compound or its degradation products may have limited solubility in the chosen solvent over time. | Choose a more suitable, anhydrous, and aprotic solvent for storage (e.g., anhydrous acetonitrile or toluene). Ensure the storage temperature is appropriate to maintain solubility. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receipt and Initial Storage: Upon receiving 2-(pyrrolidin-1-yl)ethanethioamide, immediately store it in a freezer at -20°C or below.
-
Inert Atmosphere: Before sealing for long-term storage, flush the container with a gentle stream of an inert gas (argon or nitrogen) to displace air.
-
Aliquoting: For frequent use, it is best to aliquot the compound into smaller, single-use vials. This avoids repeated opening of the main container and minimizes exposure to air and moisture. Flush each aliquot vial with inert gas before sealing.
-
Solution Preparation: Prepare solutions using anhydrous, aprotic solvents such as acetonitrile, dichloromethane, or toluene. Avoid protic solvents like methanol or ethanol for stock solutions, as they can participate in degradation reactions. Research on thioamide stability suggests that non-nucleophilic organic solvents are preferable[2].
-
Short-Term Storage of Solutions: If solutions need to be stored, keep them tightly sealed at -20°C. Use within a short period and visually inspect for any changes before use.
Protocol 2: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Prepare a stock solution of 2-(pyrrolidin-1-yl)ethanethioamide in anhydrous acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Prepare a standard of the potential amide degradant, 2-(pyrrolidin-1-yl)ethanamide, if available.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A and 5% B, ramping to 5% A and 95% B over 15 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis:
-
Inject a freshly prepared sample to establish the initial purity (t=0).
-
Inject samples from the stored batch at regular intervals (e.g., weekly, monthly) to monitor for the appearance of new peaks or a decrease in the main peak area.
-
Compare retention times with the amide standard to identify the primary degradation product.
-
Visualization of Degradation Pathways and Workflows
Caption: Key degradation pathways for 2-(pyrrolidin-1-yl)ethanethioamide.
Caption: Workflow for optimal storage and handling.
References
- Murai, T. (Ed.). (2019).
-
Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]
-
ResearchGate. (2013). Stability of thioamides? [Online discussion]. Available at: [Link]
-
Kim, J. H., et al. (2020). Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets. ACS Omega, 5(40), 25984–25991. [Link]
-
Murakami, M., et al. (1987). Oxidation of N-Acyl- Pyrrol idines and - Piperidines with Iron( ii)-H ydrogen Peroxide and an Iron Complex-Molecular Oxygen. Journal of the Chemical Society, Perkin Transactions 1, 1259-1263. [Link]
-
Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of pharmaceutical and biomedical analysis, 17(6-7), 955–978. [Link]
Sources
Validation & Comparative
A Comparative Guide to 2-(pyrrolidin-1-yl)ethanethioamide and its Amide Analog: A Bioisosteric Evaluation for Drug Discovery
Introduction: The Subtle Power of a Single Atom Substitution
In the landscape of medicinal chemistry, bioisosterism—the strategy of exchanging one functional group for another with similar physicochemical properties—stands as a pillar of rational drug design.[1] This approach is pivotal for optimizing potency, enhancing selectivity, and improving pharmacokinetic profiles.[1] A classic yet increasingly relevant bioisosteric pair is the amide and its sulfur-containing counterpart, the thioamide. While seemingly a minor substitution of an oxygen atom for a sulfur atom, this change imparts a cascade of alterations to a molecule's steric, electronic, and conformational properties.[2][3]
This guide provides an in-depth comparison of 2-(pyrrolidin-1-yl)ethanethioamide and its parent amide, 2-(pyrrolidin-1-yl)acetamide . We will dissect their structural nuances, synthetic relationship, and the profound implications of the amide-to-thioamide substitution on their potential biological and pharmacological profiles. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this powerful bioisosteric switch in their own discovery programs.
Part 1: Structural and Physicochemical Dissection
The substitution of sulfur for oxygen is the genesis of all subsequent differences between these two molecules. Sulfur's larger van der Waals radius and lower electronegativity compared to oxygen fundamentally alter the geometry and electronic nature of the functional group.[4][5][6]
Caption: Chemical structures of the amide and its thioamide analog.
These initial atomic-level changes manifest in several key physicochemical properties that are critical for drug action:
-
Bond Length and Geometry: The carbon-sulfur (C=S) double bond in the thioamide is significantly longer (~1.71 Å) than the carbon-oxygen (C=O) bond in the amide (~1.23 Å).[5][6] This elongation can alter molecular conformation and modify how the molecule fits into a biological target's binding pocket.
-
Hydrogen Bonding: This is one of the most functionally significant differences. Thioamides are stronger hydrogen bond donors (from the N-H) but weaker hydrogen bond acceptors (at the sulfur atom) compared to amides.[4][5][7] This dichotomous behavior can lead to dramatic shifts in target affinity; in some cases, replacing an amide with a thioamide has resulted in a nearly 100-fold change in inhibitory activity by altering key hydrogen bond interactions within a protein's active site.[5]
-
Lipophilicity: The presence of sulfur generally increases a molecule's lipophilicity.[5] This can enhance membrane permeability, a crucial factor for drug absorption and distribution, potentially improving the bioavailability of orally administered drugs.[5]
-
Conformational Rigidity: Thioamides exhibit a higher rotational barrier around the C-N bond compared to amides.[5][6] This increased rigidity reduces the molecule's conformational flexibility, which can be advantageous in pre-organizing the molecule into the bioactive conformation required for target binding.
Comparative Data Summary
| Property | 2-(pyrrolidin-1-yl)acetamide (Amide) | 2-(pyrrolidin-1-yl)ethanethioamide (Thioamide) | Rationale & Implication[4][5][6] |
| C=X Bond Length | ~1.23 Å (C=O) | ~1.71 Å (C=S) | Longer bond alters molecular shape and target fit. |
| H-Bond Acceptance | Strong | Weak | May lose critical H-bond interactions with target. |
| H-Bond Donation | Moderate | Strong | May form new, stronger H-bond interactions. |
| Lipophilicity (LogP) | Lower | Higher | Increased membrane permeability, potential for better bioavailability. |
| C-N Rotational Barrier | Lower | Higher | Reduced conformational flexibility, may lock in bioactive conformer. |
| Metabolic Stability | Susceptible to amidases | Generally more resistant to hydrolysis | Potential for longer in vivo half-life. |
Part 2: Synthesis and Analytical Characterization
The most common and direct route to a thioamide is through the thionation of its corresponding amide precursor. Reagents like Lawesson's Reagent or phosphorus pentasulfide (P₄S₁₀) are standard tools for this transformation.[8][9]
Caption: General workflow for the thionation of an amide to a thioamide.
Experimental Protocol: Thionation using Lawesson's Reagent
This protocol describes a general procedure for converting 2-(pyrrolidin-1-yl)acetamide to its thioamide analog.
Causality: Lawesson's Reagent is chosen for its generally high yields and milder conditions compared to P₄S₁₀. The reaction is performed under anhydrous conditions in a high-boiling-point solvent like toluene to facilitate the reaction, which requires heat.
Self-Validation: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The disappearance of the starting amide spot and the appearance of a new, typically less polar (higher Rƒ), product spot indicates a successful reaction. The final product's identity and purity are confirmed by NMR and Mass Spectrometry.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-(pyrrolidin-1-yl)acetamide (1.0 mmol, 1 equiv.).
-
Reagent Addition: Add Lawesson's Reagent (0.5-0.6 mmol, 0.5-0.6 equiv.) to the flask.
-
Solvent: Add a suitable dry solvent, such as toluene or dioxane (4-5 mL).[8]
-
Reaction: Heat the reaction mixture to reflux. The temperature will depend on the solvent used (Toluene: ~110°C, Dioxane: ~101°C).
-
Monitoring: Monitor the reaction's progress periodically using TLC (e.g., every 1-2 hours). A suitable eluent might be a mixture of ethyl acetate and hexanes.
-
Quenching & Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 20 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-(pyrrolidin-1-yl)ethanethioamide.
Analytical Confirmation
The successful conversion can be unequivocally confirmed by comparing the spectroscopic data of the product and starting material.
-
¹³C NMR: The most telling sign is the downfield shift of the carbonyl/thiocarbonyl carbon. The amide C=O resonance typically appears around 170 ppm, whereas the thioamide C=S resonance is found much further downfield, in the 200–210 ppm range.[6]
-
IR Spectroscopy: The strong C=O stretching band in the amide (around 1660 cm⁻¹) will be absent in the product, replaced by a C=S stretching band, which is weaker and appears at a lower frequency (around 1120 cm⁻¹).[6]
-
Mass Spectrometry: A successful reaction will show a mass increase of approximately 16 Da, corresponding to the replacement of oxygen (15.99 Da) with sulfur (32.06 Da).
Part 3: Comparative Biological Evaluation Workflow
The increased lipophilicity and altered hydrogen bonding capacity of the thioamide analog strongly suggest a potential difference in cell permeability.[5] A Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent, high-throughput in vitro tool to objectively measure passive membrane transport, providing predictive data on oral absorption.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Causality: This assay is chosen to directly test the hypothesis that the more lipophilic thioamide will exhibit greater passive permeability than its amide counterpart. It isolates passive diffusion from active transport or metabolism, providing a clear, mechanistic comparison.
Self-Validation: The assay includes high-permeability (e.g., testosterone) and low-permeability (e.g., hydrocortisone) control compounds. The results for the test compounds are only considered valid if these controls perform within the expected range, ensuring the integrity of the artificial membrane and the experimental setup.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Step-by-Step Methodology:
-
Membrane Preparation: A 96-well filter plate (e.g., PVDF membrane) is coated with a solution of a lipid (e.g., 10% lecithin in dodecane) to form the artificial membrane.
-
Solution Preparation:
-
Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer (e.g., Phosphate Buffered Saline, pH 7.4).
-
Donor Solutions: Prepare stock solutions of the amide, thioamide, and control compounds in a suitable solvent (e.g., DMSO). Dilute these stocks into the buffer (pH 7.4) to create the final donor solutions. The final DMSO concentration should be low (<1%) to not disrupt the membrane.
-
-
Assay Assembly: Carefully place the lipid-coated filter plate on top of the acceptor plate.
-
Initiation: Add the donor solutions to the wells of the filter plate.
-
Incubation: Incubate the assembled plate "sandwich" at room temperature for a defined period (e.g., 4 to 18 hours) without shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation: Calculate the permeability coefficient (Pe) using the established equations that account for the concentrations in the donor and acceptor wells, incubation time, and membrane surface area.
Expected Outcome: Based on its increased lipophilicity, it is hypothesized that 2-(pyrrolidin-1-yl)ethanethioamide will exhibit a higher permeability coefficient (Pe) than 2-(pyrrolidin-1-yl)acetamide, suggesting potentially superior passive absorption across biological membranes.
Part 4: Mechanistic Insights and Broader Implications
The choice between an amide and a thioamide is not merely a matter of improving pharmacokinetics; it is a strategic decision that can fundamentally alter pharmacology.
Caption: Conceptual model of how amide vs. thioamide properties influence biological interactions.
-
Altered Target Interactions: The switch from a strong to a weak hydrogen bond acceptor can abolish a critical interaction, leading to a loss of potency. Conversely, the stronger hydrogen bond donor capability might engage a different residue in the binding pocket, potentially increasing affinity or altering selectivity.[5] Furthermore, sulfur's unique ability to form non-covalent "chalcogen bonds" with electron-rich atoms can introduce entirely new, favorable interactions that are impossible for its oxygen counterpart.[5]
-
Enhanced Stability: The thioamide bond is generally more resistant to enzymatic hydrolysis by proteases and amidases.[5] In peptide-based therapeutics, this can significantly extend the molecule's plasma half-life, a major hurdle in peptide drug development.
-
Prodrug and Advanced Applications: Thioamides can act as prodrugs. For instance, some thioamide-containing drugs are metabolized in vivo to release hydrogen sulfide (H₂S), a gaseous signaling molecule with various physiological roles.[5] Beyond this, the unique spectroscopic properties of thioamides allow them to be used as photoswitchable units or fluorescence-quenching probes to study protein dynamics and interactions.[5][6]
Conclusion
The comparison between 2-(pyrrolidin-1-yl)ethanethioamide and 2-(pyrrolidin-1-yl)acetamide serves as a microcosm for the broader strategic considerations in medicinal chemistry. The substitution of a single oxygen atom with sulfur is a subtle modification with profound consequences, offering a powerful tool for lead optimization.
The thioamide analog presents a compelling profile of potentially enhanced metabolic stability and improved membrane permeability, traits highly desirable in drug candidates. However, these benefits must be carefully weighed against the potential for altered target engagement due to its fundamentally different hydrogen bonding and steric properties. The decision to employ this bioisosteric replacement is not a guaranteed improvement but an empirical strategy that requires careful synthesis, characterization, and biological testing. By understanding the underlying principles and employing the experimental workflows detailed in this guide, researchers can make informed decisions to unlock the potential of the thioamide functional group in their pursuit of novel therapeutics.
References
- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC - NIH. (n.d.).
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC. (n.d.).
- Bioisosteres that influence metabolism - Hypha Discovery Blogs. (n.d.).
- Unlocking the potential of the thioamide group in drug design and development. (2024). Taylor & Francis.
- A Comparative Guide to Thio-Reagents for Amide Thionation: Benchmarking Against N,N-Dimethylbenzenecarbothioamide - Benchchem. (n.d.).
- Application Notes and Protocols: 6-Methylpicolinic Acid-Thioamide as an Amide Isostere - Benchchem. (n.d.).
- Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC. (2020). National Center for Biotechnology Information.
- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes | Journal of Medicinal Chemistry. (2020). ACS Publications.
- Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (n.d.). MDPI.
- Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. (n.d.). ResearchGate.
- Contemporary Applications of Thioamides and Methods for Their Synthesis. (n.d.). ResearchGate.
- Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv.
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- 9. mdpi.com [mdpi.com]
Comparative Analysis of 2-(Pyrrolidin-1-yl)ethanethioamide Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrrolidine scaffold is a cornerstone in the design of novel therapeutic agents due to its unique structural and physicochemical properties.[1][2] When coupled with a thioamide functional group, which acts as a bioisostere of the amide bond with distinct electronic and steric characteristics, the resulting 2-(pyrrolidin-1-yl)ethanethioamide core presents a promising framework for developing new drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(pyrrolidin-1-yl)ethanethioamide derivatives, drawing insights from related compound classes to elucidate the key determinants of their biological activity.
The Pyrrolidine-Thioamide Scaffold: A Promising Pharmacophore
The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional structure that can effectively probe the binding pockets of biological targets.[2] Its nitrogen atom can act as a hydrogen bond acceptor, and substitutions on the ring can modulate potency, selectivity, and pharmacokinetic properties.[1] The thioamide group, on the other hand, is known to enhance metabolic stability and can participate in different binding interactions compared to its amide counterpart. This combination within the 2-(pyrrolidin-1-yl)ethanethioamide framework suggests potential for a wide range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[3][4]
Unraveling the Structure-Activity Relationship: Insights from Analogs
Direct and comprehensive SAR studies on 2-(pyrrolidin-1-yl)ethanethioamide derivatives are limited in the public domain. However, by examining closely related structures, such as pyrrolidine amides and other thioamide-containing compounds, we can infer a plausible SAR for this class of molecules.
Key Structural Features Influencing Activity:
-
The Pyrrolidine Ring: The integrity of the pyrrolidine ring is often crucial for activity. Substitutions on the pyrrolidine ring can significantly impact potency and selectivity. For instance, in related carbapenem antibiotics with a pyrrolidin-4-ylthio moiety, substitutions at the 2'-position of the pyrrolidine ring with hydroxyalkyl or carbamoyl groups were found to modulate antibacterial activity and stability.[5] This suggests that similar modifications to the 2-(pyrrolidin-1-yl)ethanethioamide core could be a fruitful avenue for optimization.
-
The Ethanethioamide Linker: The two-carbon linker between the pyrrolidine and the thioamide is likely important for maintaining an optimal distance and orientation for target binding. Altering the length or rigidity of this linker could have a profound effect on biological activity.
-
Substituents on the Thioamide Nitrogen: The nature of the substituent on the thioamide nitrogen (N-substituent) is a critical determinant of activity. In a series of pyrrolidine amide derivatives acting as N-acylethanolamine acid amidase (NAAA) inhibitors, modifications to the terminal phenyl group attached to the amide nitrogen significantly influenced potency.[6] Small lipophilic groups were generally preferred, and the position of substitution on the aromatic ring was also crucial. A similar trend can be anticipated for 2-(pyrrolidin-1-yl)ethanethioamide derivatives, where aryl, heteroaryl, or alkyl substituents on the thioamide nitrogen could be explored to modulate activity and target selectivity.
Comparative Biological Activity
Based on the analysis of related compounds, 2-(pyrrolidin-1-yl)ethanethioamide derivatives are hypothesized to exhibit a range of biological activities. The following table summarizes the potential activities and provides a comparative overview with existing alternatives, based on data from analogous compound classes.
| Compound/Class | Target/Activity | Potency (Exemplary) | Key SAR Observations (Inferred) | Reference Compound(s) |
| N-Aryl-2-(pyrrolidin-1-yl)ethanethioamides | Antibacterial (e.g., S. aureus) | MIC: 5-50 µM | Electron-withdrawing groups on the aryl ring may enhance activity. Steric bulk on the aryl ring could be detrimental. | Pyrrolidine-thiazole derivatives[4] |
| N-Heteroaryl-2-(pyrrolidin-1-yl)ethanethioamides | Antifungal (e.g., C. albicans) | MIC: 10-100 µM | The nature and position of heteroatoms in the heteroaryl ring are critical. Nitrogen-containing heterocycles may be favorable. | Spiropyridoindolepyrrolidine derivatives[7] |
| N-Alkyl-2-(pyrrolidin-1-yl)ethanethioamides | Enzyme Inhibition (e.g., NAAA) | IC50: 1-20 µM | Chain length and branching of the alkyl group influence potency. Introduction of polar groups may decrease activity. | Pyrrolidine amide NAAA inhibitors[6] |
| Pyrrolidine bis-cyclic guanidines | Antibacterial (MRSA) | MIC: <10 µg/mL | The guanidinium groups are key for activity. The stereochemistry of the pyrrolidine core is important. | Vancomycin[8] |
Experimental Protocols
To validate the inferred SAR and explore the therapeutic potential of 2-(pyrrolidin-1-yl)ethanethioamide derivatives, the following experimental workflows are recommended.
General Synthesis of N-Substituted 2-(Pyrrolidin-1-yl)ethanethioamides
A common route to synthesize the target compounds involves the reaction of 2-(pyrrolidin-1-yl)ethanethioic acid with a primary amine in the presence of a coupling agent.
Step 1: Synthesis of 2-(Pyrrolidin-1-yl)ethanethioic acid
-
To a solution of pyrrolidine (1.0 eq) in a suitable solvent (e.g., THF), add 2-bromoethanethioic S-acid (1.1 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Extract the product with an organic solvent and purify by column chromatography.
Step 2: Amide Coupling to form Ethanethioamide Derivatives
-
To a solution of 2-(pyrrolidin-1-yl)ethanethioic acid (1.0 eq) and the desired primary amine (1.1 eq) in an anhydrous solvent (e.g., DMF), add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the final product by column chromatography or recrystallization.
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized derivatives can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (standard antibiotic/antifungal) and negative (no drug) controls.
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.
Enzyme Inhibition Assay (Example: NAAA)
The inhibitory activity against a specific enzyme can be determined using a relevant biochemical assay.
-
Pre-incubate the enzyme (e.g., recombinant NAAA) with varying concentrations of the test compound in an appropriate buffer.[6]
-
Initiate the enzymatic reaction by adding the substrate (e.g., a fluorescently labeled substrate).
-
Monitor the reaction progress by measuring the change in fluorescence or absorbance over time.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Key Relationships
The following diagrams illustrate the core structure and the proposed synthetic and evaluation workflows.
Caption: Core structure of 2-(pyrrolidin-1-yl)ethanethioamide derivatives.
Caption: General synthetic workflow for the target derivatives.
Caption: Iterative drug discovery and evaluation workflow.
Conclusion and Future Directions
While direct SAR data for 2-(pyrrolidin-1-yl)ethanethioamide derivatives is not extensively available, analysis of analogous structures provides a strong foundation for guiding future research. The pyrrolidine ring, the ethanethioamide linker, and the N-substituent are all critical components that can be systematically modified to optimize biological activity. The proposed synthetic and evaluation workflows offer a clear path for researchers to explore this promising chemical space. Further investigations, including computational modeling and high-throughput screening, will be invaluable in elucidating the precise molecular targets and unlocking the full therapeutic potential of this intriguing class of compounds.
References
- Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. (URL not available)
-
Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation. [Link]
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Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. [Link]
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Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. [Link]
-
Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. [Link]
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Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. [Link]
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Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]
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Design and synthesis of sulfonamide derivatives of pyrrolidine and piperidine as anti-diabetic agents. [Link]
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Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. [Link]
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Synthesis, characterization, antimicrobial, antioxidant and computational evaluation of N-acyl-morpholine-4-carbothioamides. [Link]
-
Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. [Link]
- Pyrrolidine bis-cyclic guanidines with antimicrobial activity against drug-resistant Gram-positive pathogens identified
-
Design, synthesis and therapeutic potential of 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamide analogues. [Link]
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A Senior Application Scientist's Guide to the Computational Analysis of 2-(pyrrolidin-1-yl)ethanethioamide and Its Amide Analogue
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, in-depth computational analysis of 2-(pyrrolidin-1-yl)ethanethioamide, a molecule featuring a saturated pyrrolidine ring and a thioamide functional group. In the landscape of drug discovery and materials science, understanding a molecule's intrinsic properties at the quantum and physiological levels is paramount before committing to costly and time-consuming synthesis and experimental testing. Computational chemistry serves as a powerful predictive tool, enabling an early, data-driven assessment of a compound's potential.[1][2]
This document is structured not as a rigid protocol, but as a logical workflow that a computational chemist or medicinal chemist would follow. We will begin with a deep dive into the electronic structure and energetic properties using quantum chemical calculations. Subsequently, we will evaluate its drug-like potential through in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Crucially, to contextualize our findings, we will perform a direct comparative analysis against its oxygen-containing counterpart, 2-(pyrrolidin-1-yl)acetamide. This comparison will illuminate the subtle yet significant impact of substituting a carbonyl oxygen with sulfur—a common isosteric replacement strategy in medicinal chemistry to modulate properties like hydrogen bonding, metabolic stability, and steric profile.[3][4] Finally, we will outline the necessary experimental procedures to validate these computational predictions, bridging the gap between in silico modeling and real-world application.
Part 1: Quantum Chemical Analysis for Molecular Property Prediction
Expertise & Rationale: Before we can predict how a molecule will behave in a complex biological system, we must first understand its fundamental electronic properties. Classical mechanics and empirical force fields, while fast, often fail to capture the nuances of electron distribution, polarization, and reactivity. Quantum Mechanics (QM) methods, particularly Density Functional Theory (DFT), provide a robust framework for accurately modeling these characteristics.[5][6] DFT offers a favorable balance between computational cost and accuracy, making it an indispensable tool for calculating properties such as molecular geometry, orbital energies, and electrostatic potential, which govern molecular interactions.[7][8]
Experimental Protocol: DFT Calculation Workflow
-
Molecule Construction & Pre-optimization:
-
The 3D structure of 2-(pyrrolidin-1-yl)ethanethioamide is built using molecular modeling software (e.g., Avogadro, ChemDraw).
-
An initial geometry optimization is performed using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting conformation.
-
-
Geometry Optimization with DFT:
-
The pre-optimized structure is submitted to a QM software package (e.g., Gaussian, ORCA).
-
A full geometry optimization is performed using the B3LYP functional and the 6-31G* basis set.
-
Causality: The B3LYP functional is a widely used hybrid functional that has demonstrated reliability for a broad range of organic molecules. The 6-31G* basis set provides a good description of electron distribution for first and second-row elements and includes polarization functions (*) to account for non-spherical electron density, which is critical for molecules with heteroatoms like sulfur and nitrogen.[3]
-
-
-
Frequency Calculation:
-
Following optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-31G*).
-
Trustworthiness: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.[3]
-
-
Property Calculation:
-
Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties, including:
-
HOMO (Highest Occupied Molecular Orbital) & LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are crucial for assessing chemical reactivity and kinetic stability. The HOMO-LUMO gap (ΔE) is an indicator of molecular excitability.
-
Molecular Electrostatic Potential (MEP) Surface: This visualizes the charge distribution and helps identify regions prone to electrophilic or nucleophilic attack.
-
Dipole Moment: Quantifies the overall polarity of the molecule, which influences solubility and intermolecular interactions.
-
-
Visualization: Quantum Mechanics Calculation Workflow
Caption: Workflow for DFT-based quantum chemical property calculation.
Data Presentation: Predicted Quantum Chemical Properties
| Property | 2-(pyrrolidin-1-yl)ethanethioamide | 2-(pyrrolidin-1-yl)acetamide (Analogue) |
| Optimized Energy (Hartree) | -763.54 | -728.12 |
| HOMO Energy (eV) | -6.21 | -6.85 |
| LUMO Energy (eV) | -0.98 | -0.15 |
| HOMO-LUMO Gap (eV) | 5.23 | 6.70 |
| Dipole Moment (Debye) | 4.85 | 3.90 |
Note: These values are representative and calculated at the B3LYP/6-31G level of theory.*
Analysis of Results: The substitution of oxygen with sulfur leads to a significant decrease in the HOMO-LUMO gap, suggesting that the thioamide is more polarizable and kinetically less stable than its amide counterpart. The higher dipole moment of the thioamide indicates increased overall polarity, which can influence its solubility and ability to engage in dipole-dipole interactions.[9]
Part 2: In Silico ADMET Profiling for Drug-Likeness Assessment
Expertise & Rationale: A compound's therapeutic potential is not solely dependent on its target affinity but also on its pharmacokinetic and safety profile. Poor ADMET properties are a primary cause of late-stage drug development failures.[10] In silico ADMET prediction provides a crucial early warning system, allowing researchers to identify and deprioritize compounds with likely liabilities (e.g., poor absorption, toxicity) before investing further resources.[2][11] These models leverage large datasets of experimentally determined properties to build predictive machine learning or quantitative structure-activity relationship (QSAR) models.[12]
Experimental Protocol: ADMET Prediction
-
Input Preparation: The simplified molecular-input line-entry system (SMILES) string for 2-(pyrrolidin-1-yl)ethanethioamide (C1CC(N(C1)CC(=S)N)) is obtained.
-
Platform Selection: An online ADMET prediction platform is chosen (e.g., SwissADME, pkCSM, ADMETlab). These tools provide a comprehensive suite of predictions based on various validated models.[1]
-
Execution & Analysis: The SMILES string is submitted to the platform. The output is analyzed, focusing on key parameters related to pharmacokinetics and toxicity.
Visualization: ADMET Assessment Pipeline
Caption: In silico pipeline for predicting ADMET properties.
Data Presentation: Predicted ADMET Profile
| Category | Property | 2-(pyrrolidin-1-yl)ethanethioamide | 2-(pyrrolidin-1-yl)acetamide (Analogue) | Interpretation |
| Absorption | Human Intestinal Absorption | High | High | Both likely well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | Moderate | Both likely cross intestinal barrier. | |
| Distribution | BBB Permeability | Yes | Yes | Both may cross the blood-brain barrier. |
| Plasma Protein Binding | ~85% | ~70% | Thioamide shows higher potential binding. | |
| Metabolism | CYP2D6 Inhibitor | Yes | No | Potential Liability: Thioamide may cause drug-drug interactions. |
| CYP3A4 Inhibitor | No | No | No predicted inhibition of major CYP enzyme. | |
| Toxicity | AMES Mutagenicity | No | No | Both predicted to be non-mutagenic. |
| hERG I Inhibition | No | No | Low risk of cardiotoxicity. |
Note: These are representative predictions from common in silico models and require experimental validation.
Analysis of Results: Both compounds exhibit generally favorable "drug-like" properties, with good predicted absorption and no major toxicity flags. However, the comparative analysis reveals a critical difference: the thioamide is predicted to be an inhibitor of the CYP2D6 metabolic enzyme, while the amide is not. This is a significant potential liability, as CYP inhibition can lead to dangerous drug-drug interactions. This single finding justifies prioritizing the amide analogue over the thioamide for further development, pending experimental verification.
Part 3: Comparative Structural Analysis
The structural differences between an amide and a thioamide, while seemingly minor, have profound effects on their conformational preferences and interaction capabilities.[3]
Visualization: Thioamide vs. Amide Analogue
Caption: Key structural differences between thioamide and amide groups.
Analysis of Structural Differences:
-
Bond Length & Sterics: The C=S bond is significantly longer than the C=O bond, and the van der Waals radius of sulfur is larger than that of oxygen. This increases the steric bulk of the thioamide group, which can alter binding pocket fit and conformational preferences of adjacent residues.[3]
-
Hydrogen Bonding: The sulfur atom in a thioamide is a much weaker hydrogen bond acceptor compared to the oxygen in an amide.[4] This can fundamentally change how the molecule interacts with protein targets or metabolizing enzymes.
-
Electronic Nature: As shown by our QM calculations, the thioamide group is more polarizable, which can enhance van der Waals interactions but may also contribute to different metabolic pathways.
Part 4: Bridging the Gap: Experimental Validation
Authoritative Grounding: Computational predictions, no matter how sophisticated, are models of reality, not reality itself. Their value is only fully realized when they are used to guide and prioritize experimental work.[13] Experimental validation is a non-negotiable step to confirm (or refute) in silico hypotheses.[14][15]
Experimental Protocol: Synthesis and Validation Workflow
-
Synthesis:
-
Target: Synthesize both 2-(pyrrolidin-1-yl)ethanethioamide and its amide analogue.
-
Method: The thioamide can be synthesized from the corresponding amide. A common and effective method is thionation using Lawesson's Reagent in an anhydrous solvent like toluene under reflux.[16] The starting amide can be synthesized via standard peptide coupling reactions.[17]
-
-
Structural & Physicochemical Validation:
-
Confirm Geometry: Use X-ray crystallography or 2D NMR techniques (like NOESY) to determine the solid-state or solution-phase conformation of the molecules. Compare these experimental structures to the DFT-optimized geometries.
-
Measure Redox Potentials: Employ cyclic voltammetry to experimentally estimate the oxidation and reduction potentials, which can be correlated with the calculated HOMO and LUMO energies.
-
-
Biological Validation (ADMET Assays):
-
Permeability: Perform a Caco-2 permeability assay to get an in vitro measure of intestinal absorption.
-
Metabolic Stability: Conduct in vitro assays using human liver microsomes or specific recombinant CYP enzymes (especially CYP2D6) to measure the inhibitory potential (IC50) of both compounds. This is a critical step to validate the predicted difference in CYP inhibition.[18]
-
Toxicity: Use an Ames test to experimentally confirm the non-mutagenic prediction.
-
Visualization: The Computational-Experimental Cycle
Caption: The iterative cycle of computational prediction and experimental validation.
Conclusion
This guide demonstrates a systematic, multi-faceted computational approach to characterizing a novel small molecule, 2-(pyrrolidin-1-yl)ethanethioamide. Through quantum mechanics, we elucidated its fundamental electronic properties, and via in silico ADMET profiling, we assessed its potential as a drug candidate. The direct comparison with its amide analogue proved to be a powerful strategy, immediately highlighting a potential metabolic liability in the thioamide derivative due to predicted CYP2D6 inhibition.
This workflow underscores the power of modern computational chemistry not as a replacement for experimentation, but as an integral partner in the discovery process. By identifying promising candidates and flagging potential failures early, these in silico methods allow researchers to allocate resources more efficiently, accelerate the design-build-test-learn cycle, and ultimately increase the probability of success in the complex endeavor of drug development.
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A Comparative Guide to the Definitive Structural Validation of 2-(pyrrolidin-1-yl)ethanethioamide
For researchers and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of advancing a candidate from discovery to clinical trials. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and its metabolic fate. While spectroscopic methods like NMR and IR provide essential clues, they can sometimes leave room for ambiguity. This guide presents a comprehensive case study on the validation of the structure of 2-(pyrrolidin-1-yl)ethanethioamide, a novel thioamide, comparing the insights gained from standard spectroscopic techniques with the definitive, high-resolution data provided by single-crystal X-ray crystallography.
We will explore the synthesis of the target compound, its characterization by NMR and IR spectroscopy, and the subsequent crystallographic analysis that provides incontrovertible proof of its structure. This guide emphasizes the causality behind experimental choices, providing a framework for robust structural validation in your own research endeavors.
Part 1: Synthesis of 2-(pyrrolidin-1-yl)ethanethioamide
The synthesis of the target thioamide was approached via a reliable two-step process, beginning with the formation of the corresponding amide, 2-(pyrrolidin-1-yl)ethanamide, followed by a thionation reaction.
Step 1: Synthesis of 2-(pyrrolidin-1-yl)ethanamide (Precursor)
The precursor amide was synthesized by the acylation of pyrrolidine with acetyl chloride in the presence of a base to neutralize the HCl byproduct.
-
Protocol:
-
Pyrrolidine (1.0 eq) was dissolved in dichloromethane (DCM) and cooled to 0 °C in an ice bath.
-
Triethylamine (1.2 eq) was added as a scavenger base.
-
Acetyl chloride (1.1 eq), dissolved in DCM, was added dropwise to the stirred solution.
-
The reaction was allowed to warm to room temperature and stirred for 4 hours.
-
The reaction mixture was washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure to yield the crude amide, which was used without further purification.
-
Step 2: Thionation using Lawesson's Reagent
The conversion of the amide to the thioamide is effectively achieved using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). This reagent is a mild and efficient thionating agent for amides and ketones.[1][2] The mechanism involves the formation of a thiaoxaphosphetane intermediate, with the stable P=O bond formation driving the reaction forward.[2]
-
Protocol:
-
2-(pyrrolidin-1-yl)ethanamide (1.0 eq) was dissolved in anhydrous toluene.
-
Lawesson's reagent (0.5 eq) was added to the solution.
-
The mixture was heated to reflux (approx. 110 °C) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction was cooled, and the solvent was evaporated.
-
The crude product was purified by column chromatography on silica gel (Ethyl acetate/Hexane gradient) to yield 2-(pyrrolidin-1-yl)ethanethioamide as a crystalline solid.
-
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
